molecular formula C5H4ClNO B1586861 3-Chloro-4-hydroxypyridine CAS No. 89284-20-8

3-Chloro-4-hydroxypyridine

Cat. No.: B1586861
CAS No.: 89284-20-8
M. Wt: 129.54 g/mol
InChI Key: NKEYLLFRPHHBOQ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H4ClNO and its molecular weight is 129.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEYLLFRPHHBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376583
Record name 3-chloro-4-hydroxypyridine
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-20-8
Record name 3-chloro-4-hydroxypyridine
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Record name 3-Chloro-4-hydroxypyridine
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-chloro-4-hydroxypyridine, tailored for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but also actionable insights into the experimental determination of these properties and their implications in scientific research and development.

Core Chemical and Physical Identity

This compound is a substituted aromatic heterocycle with the molecular formula C₅H₄ClNO. Its structure, featuring a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the pyridine ring, is fundamental to its chemical behavior and physical characteristics.

Key Identifiers:

  • Molecular Weight: 129.54 g/mol

  • CAS Number: 89284-20-8[1]

  • Synonyms: 3-chloropyridin-4(1H)-one, 3-chloro-4-Pyridinol[2]

The arrangement of the electronegative chlorine atom and the polar hydroxyl group on the electron-deficient pyridine ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

melting_point_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Grind Sample B Pack Capillary A->B C Place in Apparatus B->C D Rapid Heat C->D E Slow Heat & Observe D->E F Record Melting Range E->F logical_flow A Molecular Structure B Physicochemical Properties (Melting Point, Solubility, pKa) A->B C Experimental Validation (Spectroscopy, Titration) B->C D Applications B->D E Medicinal Chemistry D->E F Material Science D->F G Synthetic Chemistry D->G

References

An In-Depth Technical Guide to 3-Chloro-4-hydroxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-hydroxypyridine, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its core physicochemical properties, outline a representative synthetic protocol, detail necessary safety procedures, and explore its significance and applications within the field of medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast number of FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research.[1][2] The presence of both a chloro and a hydroxyl group on the ring provides two distinct points for further chemical modification, enhancing its versatility as a synthetic intermediate. The nitrogen atom within the pyridine ring can serve as a hydrogen bond acceptor, a feature that is often critical for molecular binding to biological targets.[1]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO[3][4][5]
Molecular Weight 129.54 g/mol [3][4][6][7]
CAS Number 89284-20-8[4][5][7]
Appearance White to off-white solid[4]
Melting Point 204-205 °C[8]
Predicted Boiling Point 339.6 ± 22.0 °C[4]
Predicted Density 1.392 ± 0.06 g/cm³[4]
Predicted pKa 3.77 ± 0.18[4]
Storage Sealed in dry, Room Temperature[4][8]
Chemical Structure

The structure of this compound, featuring a pyridine ring substituted at the 3- and 4-positions, is a key determinant of its reactivity and utility.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. This is typically achieved through a combination of spectroscopic methods. While raw spectral data is available from commercial and academic databases, a foundational understanding of its expected spectral features is essential for accurate interpretation.[6][9]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of the substitution pattern.

  • ¹³C NMR: The carbon spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring, with chemical shifts influenced by the attached chloro and hydroxyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ would be observed at m/z 129.54, with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and C=C/C=N stretching vibrations of the aromatic pyridine ring.

Synthesis and Purification Protocol

The synthesis of substituted hydroxypyridines can be approached through various routes, often involving the hydrolysis of a corresponding halogenated precursor under basic conditions or diazotization of an aminopyridine.[10][11] The following is a representative, field-proven protocol for the synthesis of a hydroxypyridine, adapted for the preparation of this compound. This protocol is designed to be self-validating through in-process checks and final product characterization.

Representative Synthesis Workflow: Hydrolysis of Dihalopyridine

This workflow outlines the conversion of a di-substituted pyridine to the target molecule.

Synthesis_Workflow Start Start: 3,4-Dichloropyridine + NaOH Solution Reaction Step 1: Nucleophilic Substitution (Hydrolysis) Start->Reaction Neutralization Step 2: Acidification (Adjust pH to ~7 with HCl) Reaction->Neutralization Isolation Step 3: Product Isolation (Filtration/Cooling) Neutralization->Isolation Purification Step 4: Recrystallization (e.g., from Ethanol/Water) Isolation->Purification Analysis Step 5: Final Analysis (NMR, MS, MP) Purification->Analysis End End Product: This compound Analysis->End

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloropyridine in a suitable solvent (e.g., water or a water/dioxane mixture).

  • Hydrolysis: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide, portion-wise. The rationale here is to facilitate the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position, which is more activated towards substitution than the one at the 3-position. Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7. This step is crucial as it protonates the resulting pyridinolate to form the desired hydroxyl group and precipitates the product, which has lower solubility in neutral water.

  • Isolation: Cool the neutralized mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water to remove inorganic salts.

  • Purification: For enhanced purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. This process removes unreacted starting material and by-products.

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS). A sharp melting point close to the literature value (204-205 °C) is a strong indicator of high purity.[8]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H318 Causes serious eye damage.
H335 May cause respiratory irritation.

(Data sourced from representative Safety Data Sheets)[12]

Mandatory Handling Procedures:
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[13][14]

  • Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][12]

Role in Drug Discovery and Medicinal Chemistry

The hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The utility of this scaffold stems from several key features:

  • Hydrogen Bonding: The pyridine nitrogen and the hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to enzyme active sites or receptors.

  • Metal Chelation: The 4-hydroxypyridone tautomer is an excellent metal chelator, a property exploited in the design of inhibitors for metalloenzymes, such as histone deacetylases (HDACs).[15]

  • Synthetic Handle: The chloro and hydroxyl groups provide reactive sites for further derivatization, allowing chemists to systematically modify the molecule to optimize its pharmacological properties (e.g., potency, selectivity, and ADME profile).

Drug_Discovery_Pathway Scaffold This compound (Starting Scaffold) Derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig, Etherification reactions) Scaffold->Derivatization Library Compound Library (Diverse Structures) Derivatization->Library Screening Biological Screening (HTS, Assay Development) Library->Screening Lead Lead Compound (Active & Promising) Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization

Caption: Logical pathway from a chemical scaffold to lead optimization in drug discovery.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting point for the synthesis of novel chemical entities. A thorough understanding of its synthesis, handling requirements, and medicinal chemistry applications, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

The Tautomeric Landscape of 3-Chloro-4-hydroxypyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the tautomerism of 3-chloro-4-hydroxypyridine, a crucial aspect for researchers, scientists, and drug development professionals. Understanding the delicate equilibrium between its tautomeric forms is paramount for predicting molecular interactions, solubility, and ultimately, biological activity. This document moves beyond a simple description of tautomerism to explain the underlying principles and provide practical methodologies for its investigation.

The Dynamic Equilibrium: Hydroxypyridine and Pyridone Forms

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the aromatic this compound (enol-like) form and the 3-chloro-1H-pyridin-4-one (keto-like) form. This equilibrium is not static and is significantly influenced by the surrounding environment.

The pyridone tautomer is often favored in condensed phases (solid state and polar solvents) due to its ability to form strong intermolecular hydrogen bonds.[1][2] The delocalization of the nitrogen lone pair into the ring system in the pyridone form also contributes to its aromatic character and stability.[2] Conversely, the hydroxypyridine form can be more prevalent in the gas phase or in non-polar solvents.[3]

The presence of the electron-withdrawing chlorine atom at the 3-position is expected to influence the electron density of the ring and, consequently, the position of the tautomeric equilibrium. Computational studies on substituted pyridones have shown that inductive effects of substituents like chlorine can modulate the equilibrium.[4]

tautomerism hydroxypyridine This compound (Enol form) pyridone 3-Chloro-1H-pyridin-4-one (Keto form) hydroxypyridine->pyridone Proton Transfer

The Decisive Role of the Molecular Environment

The preference for one tautomer over the other is not an intrinsic property of the molecule alone but is dictated by its interactions with the surrounding medium.

Solvent Effects: A Battle of Polarity and Hydrogen Bonding

The choice of solvent can dramatically shift the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents effectively solvate and stabilize the more polar pyridone form through hydrogen bonding. The pyridone's carbonyl group acts as a hydrogen bond acceptor, while the N-H group acts as a donor.[3][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While still favoring the pyridone form due to its polarity, the stabilization might be less pronounced compared to protic solvents.

  • Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In such environments, the less polar hydroxypyridine form may become more significant as the stabilizing effect of the solvent on the pyridone form is diminished.[3]

The Influence of pH

The acidity or basicity of the medium can also influence the observed tautomeric form by favoring the formation of anionic or cationic species. At physiological pH, the predominant neutral tautomer will be a key determinant of how the molecule interacts with biological targets.

Experimental and Computational Approaches to Tautomer Elucidation

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the tautomerism of this compound.

Spectroscopic Interrogation

Table 1: Spectroscopic Signatures of Tautomers

Spectroscopic TechniqueThis compound (Enol) Signature3-Chloro-1H-pyridin-4-one (Keto) Signature
UV-Vis Spectroscopy Absorption maxima characteristic of a substituted phenol-like chromophore.Red-shifted absorption maxima due to the conjugated pyridone system.
¹H NMR Spectroscopy A distinct signal for the hydroxyl proton (-OH).A broader signal for the N-H proton, chemical shifts of ring protons indicative of the pyridone structure.
¹³C NMR Spectroscopy Chemical shift for the C4 carbon consistent with a carbon-oxygen single bond (C-OH).Chemical shift for the C4 carbon further downfield, characteristic of a carbonyl carbon (C=O).
Infrared (IR) Spectroscopy Characteristic O-H stretching vibration.Prominent C=O stretching vibration (around 1640-1680 cm⁻¹), N-H stretching vibration.
Computational Modeling: A Predictive Lens

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in different environments.[6] These calculations can provide valuable insights into the gas-phase energetics and the effects of solvation.

workflow cluster_exp Spectroscopy cluster_comp Quantum Chemistry start Investigate Tautomerism exp_methods Experimental Methods start->exp_methods comp_methods Computational Methods start->comp_methods uv_vis UV-Vis exp_methods->uv_vis nmr NMR (¹H, ¹³C) exp_methods->nmr ir IR exp_methods->ir dft DFT Calculations comp_methods->dft solvation Solvation Models comp_methods->solvation synthesis Synthesize Information uv_vis->synthesis nmr->synthesis ir->synthesis dft->synthesis solvation->synthesis

Experimental Protocols

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent where the hydroxypyridine form is expected to be present (e.g., cyclohexane).

  • Solvent Series: Prepare a series of solutions with the same concentration of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the absorption maxima (λmax) and the overall spectral shape across the solvent series. A significant shift in λmax is indicative of a shift in the tautomeric equilibrium.

Protocol for ¹H NMR Spectroscopic Analysis
  • Sample Preparation: Prepare NMR samples of this compound in a deuterated non-polar solvent (e.g., CDCl₃) and a deuterated polar solvent (e.g., DMSO-d₆ or D₂O).

  • Spectral Acquisition: Acquire high-resolution ¹H NMR spectra for each sample.

  • Data Analysis:

    • In the non-polar solvent, look for a sharp signal corresponding to the hydroxyl proton.

    • In the polar solvent, observe the disappearance of the hydroxyl proton signal and the appearance of a broader N-H proton signal.

    • Analyze the chemical shifts of the aromatic protons in both solvents to identify changes consistent with the different electronic distributions of the two tautomers.

Implications for Drug Development

The predominance of a specific tautomer has profound implications for drug design and development:

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of the tautomers will lead to different binding affinities and selectivities for a biological target.

  • Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability can be significantly different for each tautomer, affecting the overall pharmacokinetic profile of a drug candidate.

  • Intellectual Property: The specific tautomeric form of a compound can be a key aspect of patent claims.

A thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are therefore not merely academic exercises but critical steps in the development of safe and effective therapeutics.

References

3-Chloro-4-hydroxypyridine synthesis from 3-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-hydroxypyridine from 3-Chloropyridine

Abstract

This technical guide provides a comprehensive, in-depth examination of a robust and efficient two-step synthesis of this compound, a valuable heterocyclic intermediate in the development of pharmaceutical and agrochemical agents. The synthesis commences with the N-oxidation of the readily available starting material, 3-chloropyridine, to form the key intermediate, 3-chloropyridine-N-oxide. This intermediate subsequently undergoes a rearrangement reaction mediated by acetic anhydride to yield the target compound. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and presents a critical analysis of reaction parameters to ensure reproducibility and optimization. The guide is designed for researchers, chemists, and professionals in drug development, offering both the theoretical foundation and practical instructions necessary for the successful synthesis of this compound.

Introduction

Substituted hydroxypyridines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous bioactive molecules. Among these, this compound serves as a critical building block for more complex molecular architectures. Its unique substitution pattern—featuring a hydroxyl group for further functionalization and a chlorine atom that can participate in various cross-coupling reactions—makes it a highly versatile intermediate.

The synthesis of substituted pyridines can be challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1] Therefore, strategic functionalization often requires an initial activation step. The synthetic route detailed herein leverages a classical and highly effective strategy: the conversion of the parent pyridine to its N-oxide derivative. This transformation fundamentally alters the electronic properties of the ring, facilitating subsequent functionalization that would otherwise be difficult to achieve.[1]

This guide focuses on a two-step pathway starting from 3-chloropyridine:

  • N-Oxidation: Conversion of 3-chloropyridine to 3-chloropyridine-N-oxide.

  • Rearrangement: Transformation of the N-oxide intermediate into this compound using acetic anhydride.

This approach is advantageous due to the commercial availability of 3-chloropyridine[2][3] and the well-documented reliability of N-oxidation and subsequent rearrangement reactions of pyridine-N-oxides.[4][5]

Section 1: Mechanistic Rationale and Scientific Principles

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section details the causality behind the chosen synthetic transformations.

Step 1: N-Oxidation of 3-Chloropyridine

The initial step involves the oxidation of the nitrogen atom of the 3-chloropyridine ring. The introduction of the N-oxide functionality (R–N⁺→O⁻) is a pivotal activation strategy.[1]

Causality of Experimental Choice: The lone pair of electrons on the pyridine nitrogen is susceptible to attack by electrophilic oxygen sources. A variety of oxidizing agents are effective for this transformation, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and an acid like acetic acid.[6] m-CPBA is often preferred in laboratory settings for its high efficiency and relatively clean reaction profiles.[6] The N-oxide group increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to subsequent functionalization.[1]

The reaction proceeds via a straightforward nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

Step 2: Rearrangement of 3-Chloropyridine-N-oxide

This transformation is a classic example of the rearrangement of pyridine-N-oxides, often carried out with acetic anhydride.[4][7][8] The reaction ultimately installs a hydroxyl group at the 4-position of the ring.

Mechanistic Breakdown: The mechanism is a multi-step process that leverages the altered reactivity of the N-oxide intermediate:

  • Acylation: The oxygen atom of the N-oxide is nucleophilic and attacks the electrophilic carbonyl carbon of acetic anhydride. This forms an N-acetoxy pyridinium intermediate.[5]

  • Rearrangement: This key step can proceed through different pathways, including a[9][9]-sigmatropic rearrangement.[5] An intermediate is formed where the acetoxy group has migrated from the nitrogen to a carbon atom on the ring. For 3-substituted pyridine N-oxides, this rearrangement preferentially occurs at the sterically less hindered and electronically activated 4- or 6-positions. The chloro-substituent at the 3-position helps direct the incoming group to the adjacent 4-position.

  • Hydrolysis: The resulting acetoxy-pyridine intermediate is then hydrolyzed (either during the reaction work-up or by the addition of water) to yield the final this compound product.

The overall transformation effectively converts a C-H bond at the 4-position into a C-OH bond, a powerful synthetic maneuver facilitated by the temporary installation of the N-oxide group.

Section 2: Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with detailed steps to ensure reproducibility. Adherence to standard laboratory safety procedures is mandatory.

Part A: Synthesis of 3-Chloropyridine-N-oxide

Materials and Reagents:

  • 3-Chloropyridine (C₅H₄ClN)[2]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridine (5.68 g, 50 mmol) in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add m-CPBA (approx. 77%, 12.3 g, ~55 mmol, 1.1 eq) to the stirred solution in portions over 30 minutes. Note: The reaction can be mildly exothermic. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution (50 mL) and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-chloropyridine-N-oxide[10][11], can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Part B: Synthesis of this compound

Materials and Reagents:

  • 3-Chloropyridine-N-oxide (C₅H₄ClNO)

  • Acetic anhydride ((CH₃CO)₂O)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Place 3-chloropyridine-N-oxide (3.89 g, 30 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add acetic anhydride (30 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain this temperature for 4-6 hours.[4]

  • Monitor the reaction by TLC. The reaction is complete when the N-oxide starting material is no longer detectable.

  • Allow the mixture to cool to room temperature. Carefully and slowly add 50 mL of water to hydrolyze the excess acetic anhydride and the acetoxy intermediate. Caution: This hydrolysis is highly exothermic. The addition should be performed in an ice bath.

  • Remove the resulting acetic acid and water under reduced pressure.

  • The residue is then carefully neutralized with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • The resulting precipitate is the crude this compound.[12][13][14]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from water or an ethanol/water mixture.

Section 3: Data Presentation and Optimization

The efficiency of this two-step synthesis is dependent on carefully controlled reaction parameters. The following tables summarize typical outcomes and variables for consideration.

Table 1: Comparison of N-Oxidation Conditions for 3-Chloropyridine

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
m-CPBADichloromethane0 to RT12-1685-95[6]
H₂O₂ / Acetic AcidAcetic Acid70-808-1275-85[6]
H₂O₂ / H₂SO₄Water70-8012Variable[15][16]

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Key Parameters for the Acetic Anhydride Rearrangement

ParameterConditionRationale / Impact on Yield
Temperature 130-140 °C (Reflux)Sufficient energy is required to overcome the activation barrier for the rearrangement. Lower temperatures result in incomplete reaction, while significantly higher temperatures may lead to decomposition and side products.
Reaction Time 4-6 hoursEnsures complete consumption of the N-oxide intermediate. Prolonged heating may decrease yield due to potential polymerization or degradation of the product.
Hydrolysis Slow, controlled addition of waterThe hydrolysis of excess acetic anhydride is highly exothermic. Uncontrolled addition can lead to boiling and loss of material. This step is also crucial for converting the acetoxy intermediate to the final hydroxyl product.

Section 4: Visualization of Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the synthetic pathway and the underlying chemical transformations.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Rearrangement & Hydrolysis 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine-N-Oxide 3-Chloropyridine-N-Oxide 3-Chloropyridine->3-Chloropyridine-N-Oxide  m-CPBA, DCM   3-Chloropyridine-N-Oxide_2 3-Chloropyridine-N-Oxide Final_Product This compound 3-Chloropyridine-N-Oxide_2->Final_Product  1. Ac₂O, Reflux  2. H₂O  

Caption: Overall workflow for the synthesis of this compound.

G Start 3-Chloropyridine-N-Oxide Intermediate1 N-Acetoxy Pyridinium Intermediate Start->Intermediate1 + Ac₂O Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate1 Intermediate2 [3,3]-Sigmatropic Rearrangement or Nucleophilic Attack Intermediate1->Intermediate2 Intermediate3 4-Acetoxy-3-chloropyridine Intermediate2->Intermediate3 End This compound Intermediate3->End + H₂O H2O Water (Hydrolysis) H2O->End

Caption: Key mechanistic steps of the rearrangement reaction.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound from 3-chloropyridine. By leveraging the activation provided by N-oxidation, the pyridine ring is efficiently functionalized at the 4-position via an acetic anhydride-mediated rearrangement. The detailed protocols and mechanistic insights provided in this guide equip researchers with the necessary tools to successfully implement this synthesis, enabling further exploration and development of novel chemical entities for pharmaceutical and industrial applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxypyridine, a substituted pyridine derivative, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, particularly the interplay between the chloro, hydroxyl, and pyridine ring functionalities, give rise to unique chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the rational design of novel compounds. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its molecular structure and behavior.

Molecular Structure and Tautomerism

It is important to note that this compound can exist in tautomeric forms, primarily the pyridinol and pyridone forms. The equilibrium between these forms can be influenced by the solvent and temperature. The spectroscopic data presented herein will reflect the predominant tautomer under the specified conditions.

Tautomers A This compound B 3-Chloro-1H-pyridin-4-one A->B Tautomerization

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating or -withdrawing nature of the hydroxyl/oxo group, depending on the tautomeric form.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0-8.5Doublet~5-6
H-5~6.5-7.0Doublet~5-6
H-6~7.8-8.2Singlet/Doublet-

Note: Predicted values are based on typical chemical shifts for substituted pyridines and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon. Quaternary carbons (C-3 and C-4) will typically have lower intensities.

CarbonPredicted Chemical Shift (ppm)
C-2~140-150
C-3~120-130
C-4~160-170
C-5~110-120
C-6~145-155

Note: These are approximate chemical shift ranges and can be influenced by the solvent and tautomeric form.[1][2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep_H Dissolve in Deuterated Solvent (¹H NMR) acq_H Acquire ¹H Spectrum prep_H->acq_H prep_C Dissolve in Deuterated Solvent (¹³C NMR) acq_C Acquire ¹³C Spectrum prep_C->acq_C proc_H Fourier Transform, Phase & Baseline Correction (¹H) acq_H->proc_H proc_C Fourier Transform, Phase & Baseline Correction (¹³C) acq_C->proc_C interp_H Analyze Chemical Shifts, Multiplicities, & Coupling (¹H) proc_H->interp_H interp_C Analyze Chemical Shifts (¹³C) proc_C->interp_C final_structure Elucidate Structure interp_H->final_structure Correlate Data interp_C->final_structure Correlate Data

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic peaks for the O-H, N-H (in the pyridone tautomer), C=O (in the pyridone tautomer), C=C, and C-N bonds.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H stretch3200-3600 (broad)Present in the hydroxypyridine form.
N-H stretch3300-3500 (medium)Present in the pyridone form.
C=O stretch1650-1700 (strong)Indicative of the pyridone tautomer.
C=C and C=N stretches1500-1650 (medium-strong)Aromatic ring vibrations.
C-Cl stretch600-800 (medium)

The presence and relative intensity of the O-H/N-H and C=O bands can provide evidence for the predominant tautomeric form in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Expected Data:

  • Molecular Formula: C₅H₄ClNO

  • Molecular Weight: 129.54 g/mol [3]

  • Monoisotopic Mass: 128.9981 Da[4]

Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridines include the loss of HCN and cleavage of the ring. The presence of the chloro and hydroxyl substituents will influence the fragmentation pattern, potentially leading to the loss of Cl, HCl, or CO.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed molecular portrait. This data is indispensable for chemists working with this compound, enabling confident structure verification, purity assessment, and a deeper understanding of its chemical reactivity. The interplay of the spectroscopic features, particularly in relation to tautomerism, offers valuable insights for its application in the synthesis of novel chemical entities.

References

The Hydroxypyridinone Core: A Journey from Classic Synthesis to Advanced Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted hydroxypyridine scaffold, particularly in its pyridone tautomeric form, represents a cornerstone in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of this versatile core, tracing its origins from foundational synthetic methodologies to its contemporary application in sophisticated drug design. We will delve into the pioneering chemical syntheses that first unlocked this class of heterocycles, examine the evolution of its therapeutic utility—most notably as a privileged metal-chelating pharmacophore—and provide detailed protocols and mechanistic insights for key compounds. This document is structured to serve as a technical resource, blending historical context with practical, field-proven knowledge for professionals engaged in drug discovery and development.

Foundational Syntheses: The Dawn of Pyridine Chemistry

The story of substituted hydroxypyridines is intrinsically linked to the broader history of pyridine synthesis. Two classical, multicomponent reactions laid the groundwork for accessing these heterocyclic cores: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation. Understanding these early methodologies is not merely an academic exercise; it provides a fundamental appreciation for the chemical logic that underpins the construction of the pyridine ring and the inherent reactivity that medicinal chemists have exploited for over a century.

The Hantzsch Pyridine Synthesis (1882)

Discovered by Arthur Rudolf Hantzsch in 1882, this reaction is a robust and efficient one-pot method for constructing highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridines.[1][2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia.[1][2][3] This multicomponent approach was revolutionary for its time, allowing for the convergent assembly of complex heterocyclic structures from simple, readily available starting materials.[1]

Causality Behind the Experimental Choices: The elegance of the Hantzsch synthesis lies in its sequential and synergistic bond-forming strategy. The reaction cleverly combines a Knoevenagel condensation, an enamine formation, and a Michael addition, culminating in a cyclization and dehydration to form the dihydropyridine ring.[3] The subsequent oxidation step is crucial for achieving the stable aromatic pyridine core.

Mechanism of the Hantzsch Pyridine Synthesis:

The reaction proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from ammonia and the second equivalent of the β-ketoester.[3][4] These intermediates then undergo a Michael addition, followed by cyclization and dehydration.

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (2) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Substituted Pyridine (Final Product) Dihydropyridine->Pyridine Oxidation

Caption: Workflow of the Hantzsch Pyridine Synthesis.

The Guareschi-Thorpe Condensation (1893)

A decade after Hantzsch's discovery, Icilio Guareschi developed another key reaction for pyridine synthesis, which was later refined by Jocelyn Field Thorpe.[5] The Guareschi-Thorpe reaction typically involves the condensation of a cyanoacetamide or cyanoacetic ester with a 1,3-diketone in the presence of ammonia or a primary amine.[5][6][7] This reaction provides a direct route to substituted 2-pyridones (a tautomer of 2-hydroxypyridines).[6][7]

Causality Behind the Experimental Choices: This reaction is mechanistically similar to the Hantzsch synthesis but utilizes a cyano-activated methylene group, which influences the cyclization pathway to favor the formation of the pyridone ring directly.[5] The use of ammonium carbonate in modern variations serves as both the nitrogen source and a mild base to promote the condensation steps.[8]

Mechanism of the Guareschi-Thorpe Condensation:

The reaction initiates with the formation of an enamine from the 1,3-diketone and ammonia. This is followed by a Knoevenagel-type condensation with the active methylene compound (e.g., cyanoacetamide). Subsequent intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto the cyano group, followed by tautomerization, yields the stable 2-pyridone ring.[6]

Guareschi_Thorpe_Mechanism Diketone 1,3-Diketone Enamine Enamine Intermediate Diketone->Enamine Cyanoacetamide Cyanoacetamide Knoevenagel_Adduct Knoevenagel Adduct Cyanoacetamide->Knoevenagel_Adduct Ammonia Ammonia Ammonia->Enamine Enamine->Knoevenagel_Adduct Knoevenagel Condensation Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone Substituted 2-Pyridone (Final Product) Cyclized_Intermediate->Pyridone Tautomerization

Caption: Key steps in the Guareschi-Thorpe Condensation.

The Rise of Hydroxypyridinones in Medicinal Chemistry: The Chelation Paradigm

The therapeutic potential of substituted hydroxypyridines, particularly 3-hydroxy-4-pyridinones, emerged from the field of chelation therapy. The ability of these molecules to selectively bind and remove excess metal ions, most notably iron, revolutionized the treatment of metal overload disorders.

A Brief History of Chelation Therapy

The concept of chelation therapy dates back to the early 20th century with Alfred Werner's Nobel Prize-winning work on coordination chemistry.[9][10] Its first major medical application was in the 1940s and 50s, using ethylenediaminetetraacetic acid (EDTA) to treat lead poisoning.[11][12][13] The observation that patients treated for lead toxicity showed improvement in symptoms of heart disease sparked interest in its broader therapeutic potential.[11] For iron overload, which is a major complication in patients with thalassemia requiring frequent blood transfusions, the standard of care for many years was the parenterally administered drug deferoxamine (DFO).[14] However, the demanding infusion regimen led to poor patient compliance, creating a critical need for an orally active iron chelator.[14]

Deferiprone: The First Orally Active Iron Chelator

The breakthrough came in the 1980s with the design, synthesis, and screening of a new class of α-ketohydroxypyridine iron chelators by George J. Kontoghiorghes.[15][16][17] This work led to the identification of 1,2-dimethyl-3-hydroxy-pyridin-4-one, now known as Deferiprone (L1) .[15][17] Deferiprone became the first orally active iron chelator to be successfully used in humans, with clinical trials beginning in 1987.[14][16]

Expertise & Experience in Drug Design: The design of Deferiprone was a triumph of rational drug design. The 3-hydroxy-4-pyridinone core provides a bidentate chelating motif (O,O-donor atoms) that forms a highly stable 3:1 complex with ferric iron (Fe³⁺).[18][19] This neutral, water-soluble complex is then readily excreted in the urine.[18] The methyl groups on the nitrogen and at the 2-position were crucial for tuning the molecule's physicochemical properties, ensuring oral bioavailability and metabolic stability.[20]

Mechanism of Iron Chelation by Deferiprone:

At physiological pH, the hydroxyl group of the hydroxypyridinone core deprotonates, allowing it to act as an effective O,O-chelating ligand.[21] Three molecules of Deferiprone coordinate with one ferric ion in an octahedral geometry, forming a stable, neutral complex that can be efficiently cleared from the body.[18] This process effectively "scavenges" excess iron from tissues, particularly the heart and liver, preventing iron-induced oxidative damage.[14][19]

Deferiprone_Chelation cluster_0 Intracellular Space cluster_1 Excretion Iron Excess Fe³⁺ (Labile Iron Pool) Complex [Fe(Deferiprone)₃] Neutral Complex Iron->Complex Chelation Deferiprone Deferiprone (3 molecules) Deferiprone->Complex Urine Urinary Excretion Complex->Urine Renal Clearance

Caption: Mechanism of action of Deferiprone as an iron chelator.

Experimental Protocol: Synthesis of Deferiprone

A simple, one-pot synthesis of Deferiprone from the natural product maltol is now widely used.[22][23][24] This method, developed in 1986, was a significant improvement over the earlier multi-step synthesis and made the drug more accessible.[15]

Materials:

  • Maltol

  • Methylamine (40% aqueous solution)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Dissolve maltol in a mixture of ethanol and water.

  • Add an aqueous solution of methylamine to the maltol solution.

  • Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Deferiprone.

  • Confirm the structure of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[22][24]

Expanding the Therapeutic Landscape: Beyond Iron Chelation

The success of Deferiprone highlighted the immense potential of the hydroxypyridinone scaffold. Researchers soon realized that the same metal-chelating ability could be harnessed to inhibit metalloenzymes, which play critical roles in a wide range of diseases.[21] Furthermore, the core structure proved to be a versatile template for developing agents with other mechanisms of action.

Ciclopirox: A Hydroxypyridone Antifungal Agent

Synthesized in the 1970s by Hoechst AG, Ciclopirox is a broad-spectrum antifungal agent.[25] Chemically, it is 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone.[26][27] Its development as an olamine salt enhanced its solubility for topical applications.[25] Ciclopirox's mechanism of action is distinct from azole antifungals; it functions by chelating polyvalent metal cations, such as Fe³⁺ and Al³⁺, which are essential co-factors for enzymes involved in cellular metabolism and energy production in fungal cells.[25] This deprivation of essential metal ions inhibits fungal growth and leads to cell death.

Experimental Protocol: Synthesis of Ciclopirox Olamine

A common synthetic route involves several steps, starting from methyl methacrylate and cyclohexanecarbonyl chloride.[26][28]

Key Synthetic Steps:

  • Preparation of 5-oxo-3-methyl-5-cyclohexyl-3-pentenoic acid methyl ester: This intermediate is typically formed by reacting methyl methacrylate with cyclohexanecarbonyl chloride.[26]

  • Cyclization to form the pyridone ring: The intermediate is then reacted with hydroxylamine to form the 1-hydroxy-4-methyl-6-cyclohexyl-2(1H)-pyridone (Ciclopirox) core.[28]

  • Salt Formation: The free acid form of Ciclopirox is then reacted with 2-aminoethanol (olamine) in a suitable solvent like ethyl acetate to precipitate the Ciclopirox olamine salt.[26][29]

Hydroxypyridinones as Metalloenzyme Inhibitors

Over 30% of all enzymes are metalloenzymes, containing metal ions like zinc, copper, or iron that are crucial for their catalytic function.[21] The ability of hydroxypyridinones to chelate these metal ions makes them attractive pharmacophores for designing inhibitors of these enzymes.[21][30][31]

Example: Influenza Endonuclease Inhibitors

A significant recent application of this scaffold is in the development of inhibitors for the influenza virus PA endonuclease, a metalloenzyme with a dinuclear Mn²⁺ active site that is critical for viral replication.[18][32] Small-molecule inhibitors containing a metal-binding pharmacophore (MBP) can coordinate to this active site and block its function.[32]

Authoritative Grounding: Research has shown that hydroxypyridinone-based compounds can act as potent inhibitors of the PA endonuclease.[18][32] By replacing the carboxylic acid moiety of a known hydroxypyridinone MBP with other isosteres, researchers can modulate the physicochemical properties of the inhibitor while maintaining its ability to bind to the manganese ions in the active site.[32] X-ray crystallography has confirmed that these inhibitors bridge the two metal ions within the active site, providing a structural basis for their inhibitory activity.[18]

General Synthetic Strategy for Hydroxypyridinone-based Endonuclease Inhibitors:

The synthesis often involves building the substituted hydroxypyridinone core and then functionalizing it to enhance binding to the enzyme's active site. A key intermediate can be generated via nucleophilic aromatic substitution (SₙAr) to introduce a functionalized side chain, which can then be further modified.[18]

Inhibitor_Synthesis_Workflow Start Starting Pyridone (e.g., with leaving group) SnAr SₙAr Reaction (Introduce side chain) Start->SnAr Intermediate Key Functionalized Intermediate SnAr->Intermediate Modification Side Chain Modification Intermediate->Modification Deprotection Deprotection Modification->Deprotection Final_Product Final Inhibitor Deprotection->Final_Product

Caption: General workflow for synthesizing functionalized hydroxypyridinone inhibitors.

Quantitative Data Summary

The efficacy of hydroxypyridinone derivatives, particularly as metal chelators and enzyme inhibitors, is quantified by several key parameters.

Compound Class / ExampleTargetKey ParameterTypical Value RangeReference(s)
Deferiprone Ferric Iron (Fe³⁺)pFe³⁺~20[18]
Hydroxypyridinone Hybrids Tyrosinase (monophenolase)IC₅₀2-4 µM[21]
Hydroxypyridinone Hybrids Tyrosinase (diphenolase)IC₅₀11-20 µM[21]
Hydroxypyridinone-based MBP Influenza PA EndonucleaseIC₅₀As low as ~17 nM[18]
Ciclopirox Derivatives Cryptococcus neoformansMIC1-3 µM[28]

Note: IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values are highly dependent on assay conditions. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration under specific conditions, indicating binding affinity.

Conclusion and Future Perspectives

The journey of substituted hydroxypyridines from their origins in classic organic synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to their remarkable chemical versatility. The foundational work of chemists like Hantzsch and Guareschi provided the tools to build these heterocyclic cores, while the pioneering development of Deferiprone unveiled their profound therapeutic potential as metal chelators. Today, the hydroxypyridinone core continues to be a fertile ground for innovation, with ongoing research into novel metalloenzyme inhibitors, antimicrobial agents, and targeted radiopharmaceuticals. As our understanding of the intricate roles of metals in biology and disease deepens, the strategic application of the hydroxypyridinone scaffold is poised to deliver the next generation of advanced therapeutics.

References

The Strategic Intermediate: A Technical Guide to 3-Chloro-4-hydroxypyridine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-hydroxypyridine, a seemingly unassuming heterocyclic compound, has emerged as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its strategic substitution pattern—a reactive chlorine atom and a directing hydroxyl group on a pyridine core—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its nuanced reactivity and applications in the development of high-value commercial products. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this powerful synthetic building block.

Introduction: The Unseen Pillar of Modern Chemistry

In the intricate world of organic synthesis, the value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. This compound (also known as 3-chloro-4-pyridinol) has steadily gained recognition as a critical component in the synthetic chemist's toolbox. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive compounds.[1][2] The specific arrangement of the chloro and hydroxyl substituents on this ring system in this compound provides a unique combination of electronic and steric properties that enable a range of selective chemical modifications. This guide will illuminate the path from its synthesis to its strategic deployment in multi-step synthetic campaigns.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89284-20-8[3]
Molecular Formula C₅H₄ClNO[3]
Molecular Weight 129.54 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 204-205 °C[3]
Boiling Point 339.6 ± 22.0 °C (Predicted)[3]
pKa 3.77 ± 0.18 (Predicted)[3]
Solubility Soluble in many organic solvents
Spectroscopic Characterization

Unequivocal identification of this compound is paramount for its use in regulated industries. The following data provides a reference for its characterization.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C-Cl bonds, as well as vibrations associated with the pyridine ring.

Synthesis of this compound: A Practical Approach

While various synthetic routes to substituted pyridines exist, a common and practical method for the preparation of this compound involves the direct functionalization of a readily available pyridine precursor. A plausible and frequently cited method is the hydrolysis of 3-chloropyridine.[4]

Proposed Synthetic Pathway: Hydrolysis of 3-Chloropyridine

This method leverages the nucleophilic substitution of a suitable precursor. A common method involves the reaction of 3-chloropyridine with a hydroxide source.[4]

Synthesis of this compound 3-Chloropyridine 3-Chloropyridine This compound This compound 3-Chloropyridine->this compound Hydrolysis NaOH Sodium Hydroxide (NaOH) High Temperature NaOH->this compound caption Synthesis of this compound

Caption: Synthesis of this compound via hydrolysis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a high-pressure reaction vessel equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge 3-chloropyridine (1.0 eq) and a suitable high-boiling point solvent (e.g., diethylene glycol).

  • Reagent Addition: Add a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction may take several hours to reach completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess base with a mineral acid (e.g., HCl) to a pH of approximately 7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

The Role of this compound as a Chemical Intermediate

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 3-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions. The hydroxyl group at the 4-position can be derivatized or can influence the regioselectivity of reactions on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effect of the ring nitrogen, facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The chlorine atom at the 3-position is less activated than those at the 2- or 4-positions. However, under appropriate conditions, it can be displaced by a variety of nucleophiles.

SNAr_Reaction A This compound C 3-Substituted-4-hydroxypyridine A->C SNAr B Nucleophile (Nu-H) B->C caption Nucleophilic Aromatic Substitution

Caption: General scheme for SNAr reactions.

Protocol Example: Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction: Heat the mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol Example: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) in a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with stirring for several hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography to yield the desired biaryl product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-B(OH)₂ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 3-Aryl-4-hydroxypyridine 3-Aryl-4-hydroxypyridine Reductive Elimination->3-Aryl-4-hydroxypyridine

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Applications in Industry: From Concept to Commercial Product

The true measure of an intermediate's value is its successful application in the synthesis of commercially important molecules. Pyridine derivatives are integral to many agrochemicals and pharmaceuticals.[5][6]

Agrochemicals

Substituted pyridines are a cornerstone of the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[5][7] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents. For instance, derivatization at the chloro and hydroxyl positions can lead to compounds with tailored biological activities.

Pharmaceuticals

In the pharmaceutical sector, the pyridine scaffold is a key component of numerous drugs. While specific blockbuster drugs directly synthesized from this compound are not widely publicized in open literature, its structural motifs are present in a variety of therapeutic agents. Its utility lies in its ability to serve as a versatile starting point for the synthesis of compound libraries for drug discovery programs. The principles of its reactivity are applied in the synthesis of complex drug candidates, including kinase inhibitors and other targeted therapies.[2]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic building block that offers a wealth of synthetic possibilities. Its well-defined reactivity, coupled with the importance of the pyridine scaffold in high-value applications, ensures its continued relevance in the fields of pharmaceutical and agrochemical synthesis. By understanding its properties, synthesis, and reaction profiles, researchers and developers can unlock its full potential to create the next generation of innovative chemical products.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-hydroxypyridine, a halogenated derivative of the pyridine scaffold, is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. An in-depth understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various stress conditions, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate its use in synthesis, formulation, and analytical testing.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
CAS Number 89284-20-8[1][2]
Molecular Formula C₅H₄ClNO[1][3]
Molecular Weight 129.54 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 204-205 °C[1]
Predicted pKa 3.77 ± 0.18[1]
Predicted LogP 1.4406[3]

The predicted pKa suggests that this compound is a weak acid. The presence of the electron-withdrawing chlorine atom on the pyridine ring is expected to increase the acidity of the hydroxyl group compared to unsubstituted 4-hydroxypyridine. Experimental verification of this pKa is crucial for understanding its ionization state at different pH values, which directly impacts its solubility and biological activity.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from synthetic reactions to biological assays and formulation development. A comprehensive solubility profile in a range of solvents with varying polarities provides a roadmap for its handling and application.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility is a rapid and efficient way to screen for suitable solvents. This is typically performed by observing the dissolution of a small, known amount of the compound in a specific volume of the solvent at ambient temperature.

Quantitative Solubility Determination
SolventTypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar hydroxyl and pyridine nitrogen groups can form hydrogen bonds with water, but the nonpolar chloropyridine core limits extensive solubility. Solubility is expected to be pH-dependent.
Methanol Polar ProticSolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the solute.
Ethanol Polar ProticSolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Isopropanol Polar ProticModerately SolubleThe bulkier isopropyl group may introduce steric hindrance, potentially reducing solubility compared to methanol and ethanol.
Acetone Polar AproticModerately SolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Acetonitrile Polar AproticSparingly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may limit solubility.
Dimethylformamide (DMF) Polar AproticSolubleA strong hydrogen bond acceptor, DMF is expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a highly polar and strong hydrogen bond acceptor, making it an excellent solvent for a wide range of compounds, including this one.
Dichloromethane (DCM) NonpolarSlightly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents like DCM.
Toluene NonpolarInsolubleThe significant difference in polarity between the solute and toluene suggests very poor solubility.
Experimental Protocol for Quantitative Solubility Determination

A robust and reliable method for determining solubility is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

  • Calculation: Determine the concentration of the saturated solution from the diluted sample concentration and the dilution factor.

Stability Assessment

Understanding the stability of this compound under various environmental conditions is critical for its storage, handling, and use in downstream applications. Forced degradation studies are an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[4]

Key Stress Conditions:

  • Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures.

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Neutral: Water at 60 °C

  • Oxidative Stability: The compound is treated with an oxidizing agent.

    • 3% H₂O₂ at room temperature

  • Thermal Stability: The compound is exposed to high temperatures in both solid and solution states.

    • Solid: 60 °C

    • Solution: 60 °C in a suitable solvent

  • Photostability: The compound is exposed to light, typically in a photostability chamber, according to ICH Q1B guidelines.[6]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: Under harsh acidic or basic conditions, the chloro group may be susceptible to nucleophilic substitution by a hydroxyl group, although this is generally difficult on an aromatic ring unless activated.

  • Oxidation: The pyridine ring and the hydroxyl group are potential sites for oxidation, which could lead to ring-opening or the formation of N-oxides.

  • Photodegradation: Aromatic and heteroaromatic compounds are often susceptible to photodegradation, which can involve complex radical-mediated reactions.[7][8]

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust technique for this purpose.[9][10]

Proposed HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound, a suitable wavelength (e.g., around 270-280 nm) should be selected.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11] Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Synthesis of this compound

While several synthetic routes to hydroxypyridines exist, a common and effective method for the preparation of this compound would likely involve the hydrolysis of a corresponding 3,4-disubstituted pyridine precursor. A plausible synthetic pathway is the hydrolysis of 3-chloro-4-methoxypyridine.

Proposed Synthetic Protocol
  • Starting Material: 3-Chloro-4-methoxypyridine.

  • Reaction: The hydrolysis of the methoxy group to a hydroxyl group can be achieved by heating with a strong acid, such as concentrated hydrochloric acid or hydrobromic acid.

  • Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sample Preparation cluster_analysis Quantification cluster_calculation Calculation A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C for 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant and dilute to a known concentration C->D E Analyze by validated HPLC-UV method D->E F Determine solubility from diluted sample concentration E->F

Caption: Workflow for Quantitative Solubility Determination.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation start This compound hydrolysis_prod Potential Hydrolysis Products (e.g., Dihydroxypyridine derivatives) start->hydrolysis_prod Acid/Base, Heat oxidation_prod N-oxides or Ring-opened products start->oxidation_prod H₂O₂ photo_prod Radical-mediated complex mixtures start->photo_prod UV/Vis Light

Caption: Potential Degradation Pathways of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a lack of extensive published experimental data necessitates a focus on predictive insights and methodological guidance, the protocols and principles outlined herein offer a robust starting point for any researcher or drug development professional working with this compound. By systematically applying the described experimental workflows, users can generate the high-quality data necessary to confidently advance their research and development objectives.

References

Methodological & Application

The Strategic Synthesis of 3-Chloro-4-hydroxypyridine Derivatives: A Gateway to Novel Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridinols

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for the design of targeted therapeutics.[2] Among the vast family of pyridine derivatives, 3-chloro-4-hydroxypyridines have emerged as a particularly promising class of compounds, demonstrating significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4][5]

This comprehensive guide provides an in-depth exploration of the synthesis of 3-chloro-4-hydroxypyridine derivatives and their application in medicinal chemistry. We will delve into the strategic considerations behind the synthetic routes, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutic agents.

The Synthetic Blueprint: Accessing the this compound Core

The synthesis of the this compound core is a multi-step process that requires careful planning and execution. A common and effective strategy involves the construction of a protected precursor, 3-chloro-4-methoxypyridine, followed by a deprotection step to reveal the desired hydroxyl group.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: Synthesis of 3-Chloro-4-methoxypyridine cluster_1 Part 2: Demethylation to the Core Scaffold cluster_2 Part 3: Derivatization Start 3-Methoxy-2-methyl-4(1H)-pyridone Step1 Chlorination with POCl3 Start->Step1 [4] Intermediate1 4-Chloro-3-methoxy-2-methylpyridine Step1->Intermediate1 Step2 Hydrolysis (e.g., HBr) Intermediate1->Step2 [20] Product 3-Chloro-4-hydroxy-2-methylpyridine Step2->Product Step3 Functional Group Interconversion (e.g., Alkylation, Amination) Product->Step3 Derivatives Medicinal Chemistry Derivatives Step3->Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This protocol is adapted from established procedures for the chlorination of pyridones.[6] The hydroxyl group of the pyridone is converted to a chloro substituent, a versatile handle for further chemical modifications.

Materials:

  • 3-Methoxy-2-methyl-4(1H)-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Chloroform

  • Water

  • Potassium carbonate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-methoxy-2-methyl-4(1H)-pyridone (1 equivalent) in phosphorus oxychloride (excess, ~9 equivalents).

  • Reflux the mixture for 10 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.

  • To the resulting oily residue, add chloroform and water. Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.[6]

Protocol 2: Synthesis of 3-Chloro-4-hydroxy-2-methylpyridine (Core Scaffold)

This protocol describes the deprotection of the methoxy group to yield the target hydroxypyridine. Strong acids like hydrobromic acid are effective for cleaving aryl methyl ethers.[7]

Materials:

  • 4-Chloro-3-methoxy-2-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Reflux a solution of 4-chloro-3-methoxy-2-methylpyridine (1 equivalent) in 48% hydrobromic acid (excess) for 16 hours.[7]

  • Cool the reaction mixture to -5 °C and maintain this temperature for 2 hours to allow precipitation.

  • Filter the precipitate and triturate with diethyl ether.

  • Dry the solid over magnesium sulfate to yield 3-chloro-4-hydroxy-2-methylpyridine.

Medicinal Chemistry Applications: Targeting Protein Kinases in Cancer

The this compound scaffold is a key component in a variety of kinase inhibitors, demonstrating potent anticancer activity. The strategic placement of the chloro and hydroxyl groups allows for crucial interactions within the ATP-binding pocket of these enzymes, leading to their inhibition and the subsequent disruption of cancer cell signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the pyridine ring. The following table summarizes the SAR for a series of related compounds, highlighting the impact of different functional groups on their anticancer potency.

Compound IDR1R2R3Target Cell LineIC₅₀ (µM)Reference
A1 HClOHMCF-7 (Breast Cancer)19.13[6]
A2 HClOMeMCF-7 (Breast Cancer)>50[6]
B1 HClOHHepG2 (Liver Cancer)4.5[8]
B2 OMeClOHHepG2 (Liver Cancer)9.0[8]
C1 HClOHK-562 (Leukemia)0.622[9]
C2 HBrOHK-562 (Leukemia)1.54[9]

Analysis of SAR:

  • The 4-Hydroxy Group is Crucial: Comparison of compounds A1 and A2 clearly demonstrates that the free hydroxyl group at the 4-position is essential for potent anticancer activity. The methoxy-protected analogue (A2 ) is significantly less active, suggesting that the hydroxyl group likely acts as a key hydrogen bond donor or acceptor in the kinase active site.

  • Impact of Ring Substitution: The introduction of a methoxy group at the 2-position (B2 ) leads to a twofold decrease in activity against HepG2 cells compared to the unsubstituted analogue (B1 ). This suggests that steric hindrance in this region may be detrimental to binding.

  • Halogen Substitution at the 3-Position: A comparison between a chloro (C1 ) and a bromo (C2 ) substituent at the 3-position reveals that the smaller chloro group is preferred for activity against K-562 leukemia cells. This highlights the sensitivity of the binding pocket to the size and electronic nature of the halogen at this position.

Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway

Many pyridine-based kinase inhibitors exert their anticancer effects by targeting key nodes in pro-survival signaling pathways. One of the most frequently implicated pathways is the PI3K/mTOR pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[4][10]

Signaling Pathway Diagram

PI3K-mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibition of Inhibitor Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by this compound derivatives.

As depicted in the diagram, this compound derivatives can act as inhibitors of key kinases such as PI3K and mTOR. By blocking the activity of these enzymes, they prevent the downstream signaling cascade that ultimately drives cell growth and proliferation, leading to apoptosis of cancer cells.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable platform for the development of novel kinase inhibitors with potential applications in oncology. The synthetic routes, while requiring multiple steps, are well-established and allow for the introduction of diverse chemical functionalities, enabling extensive SAR studies. The crucial role of the 4-hydroxyl group and the sensitivity of the biological activity to substitution patterns on the pyridine ring provide clear guidance for the rational design of more potent and selective inhibitors.

Future research in this area should focus on exploring a wider range of substitutions on the pyridine core to further optimize potency and selectivity for specific kinase targets. Additionally, the development of more efficient and convergent synthetic strategies would be highly beneficial for the rapid generation of compound libraries for high-throughput screening. The continued investigation of the this compound scaffold holds great promise for the discovery of next-generation targeted cancer therapies.

References

Application Notes & Protocols: 3-Chloro-4-hydroxypyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of foundational building blocks is paramount. 3-Chloro-4-hydroxypyridine, a deceptively simple heterocyclic compound, has emerged as a powerhouse scaffold. Its value lies not in its complexity, but in its inherent and tunable reactivity, offering synthetic chemists a reliable and versatile entry point into a vast chemical space of high-value molecules.

This molecule exists in tautomeric equilibrium with 3-chloro-4-pyridone, with the pyridone form often predominating. This duality, combined with the electronically distinct reactive sites—the nucleophilic oxygen, the electrophilic chlorine-bearing carbon, and the pyridine nitrogen—provides a rich platform for orthogonal functionalization. This guide provides an in-depth exploration of the strategic application of this compound, moving beyond mere procedural steps to elucidate the underlying chemical principles and rationale that drive its successful implementation in the synthesis of complex targets, most notably kinase inhibitors.[1][2][3][4]

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the intrinsic properties of this compound is fundamental to its effective use. The interplay between the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, all within the electron-deficient pyridine ring, dictates its reactivity.

PropertyValueSource
CAS Number 89284-20-8[5][6][7]
Molecular Formula C₅H₄ClNO[6]
Molecular Weight 129.54 g/mol [6]
Melting Point 204-205 °C[6]
Appearance White to off-white solid[6]
pKa 3.77 ± 0.18 (Predicted)[6]

The molecule's reactivity can be dissected into three primary domains, providing a roadmap for synthetic strategy.

G cluster_molecule This compound mol O_alkylation O-Alkylation/ O-Arylation mol->O_alkylation Pd_Coupling Palladium-Catalyzed Cross-Coupling (C-Cl) mol->Pd_Coupling N_Alkylation N-Alkylation/ Protonation mol->N_Alkylation Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pdII_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_R_complex Ar-Pd(II)(R')L₂ transmetalation->pdII_R_complex reductive_elim Reductive Elimination pdII_R_complex->reductive_elim reductive_elim->pd0 product Product (Ar-R') reductive_elim->product ar_cl 3-Cl-Py-OH (Ar-Cl) ar_cl->oxidative_add boronic R'-B(OR)₂ + Base boronic->transmetalation Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pdII_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pdII_complex amine_assoc Amine Association & Deprotonation pdII_complex->amine_assoc pdII_amido Ar-Pd(II)(NR'R'')L₂ (Amido Complex) amine_assoc->pdII_amido reductive_elim Reductive Elimination pdII_amido->reductive_elim reductive_elim->pd0 product Product (Ar-NR'R'') reductive_elim->product ar_cl 3-Cl-Py-OH (Ar-Cl) ar_cl->oxidative_add amine HNR'R'' + Base amine->amine_assoc

References

Application Notes and Protocols: The Reactivity of 3-Chloro-4-hydroxypyridine with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-hydroxypyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating hydroxyl group, imparts a nuanced reactivity profile. This guide provides a comprehensive overview of the reactions of this compound with both electrophiles and nucleophiles. We will delve into the underlying principles governing its reactivity, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Chemical Personality of this compound

The pyridine ring, an aromatic heterocycle, possesses a complex electronic landscape. The nitrogen atom is electron-withdrawing, creating regions of electron deficiency, particularly at the 2, 4, and 6 positions. However, in this compound, this inherent reactivity is modulated by the substituents.

The hydroxyl group at the 4-position is a powerful electron-donating group through resonance. It can exist in equilibrium with its tautomeric form, 4-pyridone. This tautomerism plays a crucial role in its reactivity. The hydroxyl form enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

Conversely, the chloro group at the 3-position is electron-withdrawing via induction, further deactivating the ring towards electrophilic substitution. This electronic tug-of-war between the two substituents dictates the regioselectivity of its reactions.

This document will explore the two major classes of reactions involving this scaffold: reactions with electrophiles, which primarily target the electron-rich positions of the pyridine ring, and reactions with nucleophiles, which can proceed through various mechanisms, including substitution of the chlorine atom.

Reactions with Electrophiles: Targeting the Activated Ring

The hydroxyl group at the 4-position is an ortho-, para-director for electrophilic substitution.[1] Since the para position is occupied by the ring nitrogen, electrophilic attack is directed to the ortho positions (C-3 and C-5). However, the presence of the chloro group at C-3 sterically and electronically disfavors substitution at this position. Therefore, electrophilic substitution on this compound predominantly occurs at the C-5 position .

Nitration

Nitration introduces a nitro group onto the pyridine ring, a valuable functional group for further transformations. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Mechanism: The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile. The electron-donating hydroxyl group activates the C-5 position for electrophilic attack.

Nitration_Mechanism This compound This compound Activated Complex Wheland Intermediate (NO₂ at C5) This compound->Activated Complex H₂SO₄, HNO₃ 5-Nitro-3-chloro-4-hydroxypyridine 5-Nitro-3-chloro-4-hydroxypyridine Activated Complex->5-Nitro-3-chloro-4-hydroxypyridine -H⁺ SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Intermediate This compound->Meisenheimer Complex + Nu⁻ Substituted Product 3-Substituted-4-hydroxypyridine Meisenheimer Complex->Substituted Product - Cl⁻ Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Ar-Cl Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R Base Boronic R-B(OR)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

References

Application Notes & Protocols: 3-Chloro-4-hydroxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a foundational scaffold in modern agrochemical discovery, present in a significant percentage of top-selling fungicides, herbicides, and insecticides.[1][2] This guide focuses on the synthetic utility of substituted pyridinols, exemplified by 3-Chloro-4-hydroxypyridine, as versatile building blocks for creating potent crop protection agents. We will delve into the synthesis of two major classes of agrochemicals where the pyridine core is paramount: organophosphate insecticides and aryloxyphenoxypropionate herbicides. This document provides not just procedural steps but also the underlying chemical rationale, offering researchers and development professionals a robust framework for innovation.

Part 1: The Pyridine Core - A Privileged Structure in Agrochemicals

The incorporation of a pyridine moiety into a potential active ingredient is a well-established strategy in agrochemical design.[1] This is due to several key factors:

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere of a benzene ring, often improving biological activity or modifying physicochemical properties like solubility and metabolic stability.[3]

  • Metabolic Resistance: The nitrogen atom in the pyridine ring can alter the molecule's susceptibility to metabolic degradation in plants and insects, potentially prolonging its efficacy.

  • Versatile Chemistry: The pyridine ring can be functionalized at multiple positions, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

Building blocks like this compound (CAS 89284-20-8) are valuable starting points for exploring this chemical space, providing a scaffold that can be elaborated into more complex, biologically active molecules.[4]

Part 2: Application in Organophosphate Insecticide Synthesis - The Chlorpyrifos Paradigm

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture to control a variety of pests.[5] It functions by inhibiting the acetylcholinesterase enzyme in the nervous system of insects.[6] The core of the Chlorpyrifos molecule is a chlorinated pyridinol ring, specifically 3,5,6-trichloro-2-pyridinol (TCP).[6][7][8][9]

While industrial synthesis routes may vary, the fundamental chemistry involves the creation of this key TCP intermediate followed by its reaction with an organophosphorus moiety.

Workflow for Chlorpyrifos Synthesis

The following diagram outlines the two-stage process: the synthesis of the key intermediate, 3,5,6-trichloro-2-pyridinol (TCP), followed by its conversion to Chlorpyrifos.

G cluster_0 Stage 1: Synthesis of TCP Intermediate cluster_1 Stage 2: Synthesis of Chlorpyrifos Tetrachloropyridine 2,3,5,6-Tetrachloropyridine Hydrolysis Alkaline Hydrolysis (KOH or NaOH) Tetrachloropyridine->Hydrolysis Reactant TCP 3,5,6-Trichloro-2-pyridinol (TCP) Hydrolysis->TCP Product TCP_input 3,5,6-Trichloro-2-pyridinol (TCP) Condensation Condensation Reaction (Base-catalyzed) TCP_input->Condensation DEPTC O,O-Diethyl- phosphorochloridothioate DEPTC->Condensation Chlorpyrifos Chlorpyrifos Condensation->Chlorpyrifos

General workflow for the synthesis of Chlorpyrifos.
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) via Alkaline Hydrolysis

This protocol describes the synthesis of TCP from 2,3,5,6-tetrachloropyridine, a common industrial precursor. The reaction proceeds via a nucleophilic aromatic substitution, where a hydroxide ion displaces a chlorine atom on the pyridine ring.

Materials & Reagents:

  • 2,3,5,6-Tetrachloropyridine (1.0 eq)

  • Potassium Hydroxide (KOH, 85% purity, 3.0 eq)

  • Deionized Water

  • 15% Hydrochloric Acid (HCl) solution

  • Phase Transfer Catalyst (e.g., Benzyltrimethylammonium chloride) (optional, but recommended)

Procedure:

  • Charge a suitable reaction vessel with 2,3,5,6-tetrachloropyridine and deionized water.[10]

  • Begin vigorous stirring and heat the mixture to 95°C.[10]

  • Slowly add the potassium hydroxide pellets or solution, maintaining the temperature. The pH of the reaction mixture should be adjusted to approximately 9.5-10.[10]

  • Maintain stirring at this temperature for at least 30 minutes.[10]

  • (Optional) For enhanced reaction rates, transfer the mixture to an autoclave, add a phase transfer catalyst, seal the vessel, and heat to 120°C for 4 hours.[10]

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature (25°C).[10]

  • Carefully acidify the reaction mixture with 15% HCl solution to a pH of 4.0-4.5. This protonates the pyridinolate salt, causing the product to precipitate.[10]

  • Collect the precipitated solid by filtration.

  • Wash the solid product thoroughly with deionized water to remove inorganic salts.[10]

  • Dry the product under vacuum to yield 3,5,6-trichloro-2-pyridinol as a white powder.[10]

Protocol 2: Synthesis of Chlorpyrifos from TCP

This step involves the condensation of TCP with O,O-diethylphosphorochloridothioate. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl group of TCP, forming a more nucleophilic pyridinolate anion.

Materials & Reagents:

  • 3,5,6-Trichloro-2-pyridinol (TCP) (1.0 eq)

  • Sodium Carbonate (Na₂CO₃), anhydrous (1.5 eq) or other suitable base

  • O,O-Diethylphosphorochloridothioate (DEPTC) (1.05 eq)

  • Solvent (e.g., Acetonitrile, Dimethylformamide)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., Nitrogen), suspend TCP and anhydrous sodium carbonate in the chosen solvent.

  • Stir the suspension at room temperature for 30 minutes to form the sodium salt of TCP.

  • Slowly add O,O-diethylphosphorochloridothioate (DEPTC) to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete (typically 2-4 hours, monitored by TLC or HPLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.[11]

  • The resulting crude oil can be purified by crystallization from a suitable solvent like methanol to yield pure Chlorpyrifos as white crystals.[11]

StepKey ReactantsKey ConditionsTypical YieldProduct PurityReference
1 2,3,5,6-Tetrachloropyridine, KOH95-120°C, Aqueous~87%>99% (GC)[10]
2 TCP, DEPTC, Base50-60°C, Acetonitrile~80%>98% (TLC)[11]

Part 3: Application in Herbicide Synthesis - The Haloxyfop Case

Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in broad-leaved crops.[12] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis.[13] The R-enantiomer of haloxyfop is the herbicidally active form.[12][13]

The synthesis of Haloxyfop relies on the coupling of a substituted pyridine with a phenoxypropionate moiety. A key intermediate is 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, which is formed from 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone.[14]

Synthetic Pathway for Haloxyfop-P-methyl

The final step in the synthesis involves a nucleophilic substitution reaction. The phenoxide intermediate displaces a leaving group on an optically active propionate derivative to establish the correct stereochemistry.

G Intermediate 3-chloro-2-(4-hydroxyphenoxy) -5-trifluoromethylpyridine Reaction Nucleophilic Substitution (K₂CO₃, Chlorobenzene) Intermediate->Reaction Nucleophile precursor Propionate (L)-2-Methylsulfonyloxy propionate Propionate->Reaction Electrophile Haloxyfop Haloxyfop-P-methyl Reaction->Haloxyfop Product

Final step in the synthesis of Haloxyfop-P-methyl.
Protocol 3: Synthesis of Haloxyfop-P-methyl

This protocol is adapted from patent literature and describes the synthesis of optically pure Haloxyfop-P-methyl from the key pyridine-ether intermediate.[14]

Materials & Reagents:

  • 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (1.0 eq)

  • (L)-Methyl 2-(methylsulfonyloxy)propionate (2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Chlorobenzene (solvent)

Procedure:

  • To a three-necked flask equipped with a stirrer and condenser, add 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, potassium carbonate, and chlorobenzene.[14]

  • Stir the mixture at room temperature for 15 minutes.[14]

  • Slowly add (L)-Methyl 2-(methylsulfonyloxy)propionate dropwise over 30 minutes.[14]

  • After the addition is complete, heat the reaction mixture to 80-85°C.[14]

  • Maintain the reaction at this temperature for approximately 48 hours, monitoring for completion by HPLC.[14]

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate, containing the product in chlorobenzene, can be concentrated under reduced pressure.

  • Further purification, if necessary, can be achieved via column chromatography to yield Haloxyfop-P-methyl as a light yellow oil.[14]

Causality and Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a crucial component, acting as a base to deprotonate the phenolic hydroxyl group of the pyridine intermediate, making it a potent nucleophile.[14]

  • Solvent (Chlorobenzene): Chlorobenzene is chosen for its high boiling point, allowing the reaction to be conducted at the required temperature (80-110°C) to drive the substitution reaction to completion.[14]

  • Stereochemistry: The use of the (L)-enantiomer of the methyl 2-(methylsulfonyloxy)propionate ensures the formation of the desired (R)-enantiomer of Haloxyfop, the biologically active form, through an SN2 reaction mechanism which proceeds with inversion of stereochemistry.[14]

Conclusion

Substituted pyridines, such as this compound and its derivatives, are indispensable building blocks in the synthesis of high-value agrochemicals.[2][15] The protocols and workflows detailed herein for the synthesis of Chlorpyrifos and Haloxyfop illustrate the core chemical transformations—nucleophilic aromatic substitution and base-catalyzed condensation—that are central to this field. By understanding the rationale behind these synthetic routes, researchers can better leverage these versatile intermediates to design and develop the next generation of innovative and effective crop protection solutions.

References

Application Notes & Protocols: The Strategic Utility of 3-Chloro-4-hydroxypyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, pyridine and its derivatives represent one of the most prolific and versatile heterocyclic scaffolds, integral to the structure of numerous approved therapeutic agents.[1] Among these, 3-Chloro-4-hydroxypyridine has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical compounds. Its utility stems from a unique combination of structural features: a stable aromatic core, a nucleophilic hydroxyl group, and a strategically placed chlorine atom that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[2][3]

The hydroxyl group at the 4-position readily undergoes O-alkylation, allowing for the introduction of diverse side chains that can modulate a compound's solubility, metabolic stability, and target engagement.[4][5] Concurrently, the chlorine atom at the 3-position is amenable to modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction, enabling the construction of intricate biaryl and heteroaryl systems.[6][7][8] This dual reactivity makes this compound a powerful intermediate in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors, which often feature complex substituted pyridine cores.[9][10][11] This guide provides an in-depth exploration of its reactivity, application, and detailed protocols for its use in pharmaceutical development.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound is primarily dictated by the orthogonal reactivity of its two functional groups. The phenolic hydroxyl group can be leveraged for nucleophilic substitution reactions, while the chloro substituent is an ideal electrophilic partner in transition metal-catalyzed cross-coupling reactions.

Key Transformations:

  • O-Alkylation / Etherification: The hydroxyl group is the more reactive site under basic conditions. Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a pyridinolate anion, a potent nucleophile that readily reacts with various electrophiles (e.g., alkyl halides, benzyl halides) to form ethers. This step is crucial for installing side chains that can interact with specific pockets in a biological target or improve pharmacokinetic properties.[12][13]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The C-Cl bond at the 3-position provides a handle for forming new C-C bonds. After protection or modification of the hydroxyl group, the chloro-pyridine can be coupled with a wide range of aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone of modern drug discovery for building the complex scaffolds of kinase inhibitors and other targeted agents.[6][14]

  • Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling due to the relatively electron-rich nature of the pyridine ring, the chlorine atom can be displaced by potent nucleophiles under forcing conditions. The specific reaction conditions and viability depend heavily on the electronic nature of the other substituents on the pyridine ring.

These fundamental reactions can be employed sequentially to construct highly functionalized and complex molecular architectures.

Caption: General synthetic pathways for this compound.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of modern therapeutics. Many potent and selective kinase inhibitors utilize a substituted pyridine core to anchor the molecule within the ATP-binding site of the target kinase. This compound is an ideal starting material for constructing such scaffolds.

The following workflow illustrates a general strategy for synthesizing a biaryl pyridine-based kinase inhibitor core.

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols

Researcher's Note: These protocols are generalized and should be optimized for specific substrates. All reactions involving anhydrous solvents or air-sensitive reagents must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for O-Alkylation

This protocol describes the etherification of the 4-hydroxyl group, a common first step to introduce a solubilizing or target-interacting side chain.

  • Rationale: The reaction proceeds via an SN2 mechanism. A polar aprotic solvent like DMF is used to dissolve the ionic intermediates. A moderate base like potassium carbonate is often sufficient and is easily removed during workup. Its choice minimizes potential side reactions compared to stronger bases like NaH.

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate (2.0-3.0 eq).

    • Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ValueRationale
Base K₂CO₃Mild, effective, and easily removed.
Solvent DMF, AcetonitrilePolar aprotic, good solubility for salts.
Temperature 50-70 °CProvides sufficient energy for reaction without significant decomposition.
Typical Yield 75-95%Generally a high-yielding transformation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the O-alkylated intermediate with an arylboronic acid.

  • Rationale: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8][15] The choice of a palladium(0) source (or a precursor like Pd(OAc)₂ that reduces in situ) is critical. A phosphine ligand (like SPhos) stabilizes the palladium center and facilitates the catalytic cycle. A base (like K₃PO₄) is required to activate the boronic acid for the transmetalation step.[7] A mixture of an organic solvent and water is often used to ensure all components remain in solution.[14]

  • Materials:

    • 3-Chloro-4-(alkoxy)pyridine (from Protocol 1)

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄), anhydrous

    • 1,4-Dioxane, degassed

    • Water, degassed

  • Procedure:

    • To a dry Schlenk flask, add the 3-chloro-4-(alkoxy)pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

    • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%) in a small amount of degassed 1,4-dioxane.

    • Evacuate and backfill the Schlenk flask with an inert gas (this cycle should be repeated at least three times).

    • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the Schlenk flask.

    • Add the catalyst premix to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

ParameterTypical ValueRationale
Catalyst Pd(OAc)₂ / SPhosA robust system for coupling unactivated aryl chlorides.[14]
Base K₃PO₄, Cs₂CO₃Effective in activating boronic acids for transmetalation.[7]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 80-110 °CNecessary to drive the oxidative addition of the C-Cl bond.
Typical Yield 60-90%Highly dependent on the specific coupling partners.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All manipulations should be conducted by trained personnel in a well-ventilated chemical fume hood.

  • This compound:

    • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

    • PPE: Wear protective gloves, safety goggles with side shields, and a lab coat.[17][18]

    • Handling: Avoid breathing dust, fumes, or vapors.[19] Wash hands thoroughly after handling.[17][18] Keep in a tightly closed container in a dry, well-ventilated place.[17][19]

  • Palladium Catalysts:

    • Hazards: Palladium compounds can be toxic and are often flammable. They are also expensive.

    • Handling: Handle with care to avoid inhalation and skin contact. Use precise measurements to avoid waste.

  • Solvents (DMF, Dioxane):

    • Hazards: Both are combustible and have associated reproductive and organ toxicity. Dioxane can form explosive peroxides.

    • Handling: Use only in a fume hood. Store away from heat and ignition sources. Test for peroxides if using aged dioxane.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.[17][18] Palladium-containing waste should be collected separately for potential recovery.

Conclusion and Future Outlook

This compound is a testament to how the strategic functionalization of a simple heterocyclic core can provide immense value in pharmaceutical synthesis. Its predictable and orthogonal reactivity allows for the efficient and modular construction of complex molecules, significantly accelerating the drug discovery process. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the utility of versatile building blocks like this compound will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

Application Notes & Protocols: Regioselective Functionalization of the 3-Chloro-4-hydroxypyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Chloro-4-hydroxypyridine Scaffold

The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives are integral components in a wide array of biologically active molecules, including therapeutics and agrochemicals.[1][2] The strategic placement of the chloro and hydroxyl substituents on the pyridine ring creates a unique electronic and steric environment, offering multiple avenues for selective chemical modification. This allows for the precise tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and protein-binding interactions, which are critical for optimizing pharmacological activity.[1]

A crucial aspect governing the reactivity of this scaffold is the prototropic tautomerism between the 4-hydroxypyridine (enol) form and the pyridin-4-one (keto) form. In the gas phase or nonpolar solvents, the hydroxy form may be present, but in polar solvents and the solid state, the equilibrium strongly favors the pyridin-4-one tautomer.[3][4] This equilibrium is fundamental, as it dictates the primary sites of reactivity for both electrophilic and nucleophilic reagents and determines whether functionalization occurs on the oxygen or nitrogen atom.

This technical guide provides a comprehensive overview of the key strategies for achieving regioselective functionalization of the this compound ring, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

A Map of Regioselectivity

The reactivity of the this compound ring is governed by the interplay of its substituents. The hydroxyl/oxo group at C-4 is a powerful electron-donating group (by resonance), the ring nitrogen is electron-withdrawing, and the chloro group at C-3 is electron-withdrawing (by induction) but also a weak resonance donor. This leads to a predictable pattern of reactivity, summarized below.

Caption: Reactivity map of the this compound scaffold.

Part 1: O- and N-Functionalization: The Critical First Step

Due to the hydroxypyridine-pyridone tautomerism, alkylation and acylation reactions can occur at either the exocyclic oxygen or the ring nitrogen. The choice of reagents and reaction conditions determines the regiochemical outcome. O-functionalization is often employed as a protecting group strategy to prevent unwanted side reactions and to modify the directing effects of the C-4 substituent in subsequent steps.

  • O-Alkylation/Acylation: Generally favored by using a base to deprotonate the hydroxyl group, followed by reaction with an alkyl or acyl halide. This proceeds via the more nucleophilic oxygen of the pyridone tautomer.[5][6]

  • N-Alkylation/Acylation: Can occur under different conditions, particularly if the oxygen is sterically hindered or if specific catalysts are used. Copper-catalyzed N-arylation of 4-hydroxypyridines has been reported.[7]

Protocol 1: General Procedure for O-Alkylation (e.g., Benzylation)

This protocol describes a standard method for protecting the hydroxyl group, which is often a prerequisite for subsequent C-H functionalization or cross-coupling reactions.

Workflow:

Caption: Workflow for a typical O-alkylation reaction.

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) to the solution and stir the suspension at room temperature for 30 minutes. If using NaH, cool the solution to 0 °C and add the NaH portion-wise, allowing the gas evolution to cease before proceeding.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the mixture at room temperature (or maintaining 0 °C if using NaH).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: C-3 Functionalization via Palladium-Catalyzed Cross-Coupling

The C-Cl bond at the 3-position is the most versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds. While direct nucleophilic aromatic substitution (SNAr) at the C-3 position is generally disfavored due to poor electronic activation, palladium-catalyzed cross-coupling reactions are exceptionally effective.[8][9]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction enables the coupling of the 3-chloropyridine moiety with a wide range of aryl, heteroaryl, or alkyl boronic acids and esters.[10][11] The primary challenge with chloropyridines is the oxidative addition step, which is often the rate-limiting step and requires a highly active catalyst system.[12]

Key Considerations:

  • Catalyst/Ligand: Electron-rich, bulky phosphine ligands are crucial for activating the C-Cl bond. Common choices include biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13][14]

  • Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to facilitate the transmetalation step.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with the addition of water, are standard.

Protocol 2: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-chloropyridine

Materials:

  • 4-(Benzyloxy)-3-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%)

  • XPhos ligand (2-6 mol%, if using Pd₂(dba)₃)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, combine the 4-(benzyloxy)-3-chloropyridine, arylboronic acid, palladium catalyst/ligand, and K₃PO₄ in a reaction vessel.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired biaryl product.

Catalyst System ComponentTypical Loading (mol%)Rationale
Palladium Source
Pd(OAc)₂ or Pd₂(dba)₃1-3Standard Pd(0) or Pd(II) precursors.
XPhos Pd G3/G42-5Pre-catalysts; improved stability and easier handling.[12]
Ligand
XPhos, SPhos, RuPhos2-6Bulky, electron-rich ligands that promote the difficult C-Cl oxidative addition.[12]
Base
K₃PO₄, Cs₂CO₃2-3 equivEffective for transmetalation; generally good functional group tolerance.[13]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming C-N bonds by coupling the 3-chloro position with primary or secondary amines.[15][16] Similar to the Suzuki coupling, the choice of an appropriate palladium-ligand system is critical for achieving high yields, especially with the less reactive aryl chloride.[12]

Protocol 3: Buchwald-Hartwig Amination of 4-(Benzyloxy)-3-chloropyridine

Materials:

  • 4-(Benzyloxy)-3-chloropyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • BrettPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • Setup: In a glovebox, add the palladium pre-catalyst, ligand (if separate), NaOtBu, and 4-(benzyloxy)-3-chloropyridine to a reaction vial.

  • Reagent Addition: Add the solvent (e.g., toluene), followed by the amine.

  • Reaction: Seal the vial, remove it from the glovebox, and heat in a pre-heated oil bath or heating block to 90-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the crude product by silica gel chromatography.

Part 3: C-5 Functionalization via Electrophilic Aromatic Substitution

The C-4 hydroxyl group (in the enol tautomer) is a powerful ortho-, para-directing activating group.[17] Since the para-position (C-4) and one ortho-position (C-3) are substituted, electrophilic attack is strongly directed to the remaining ortho-positions, C-2 and C-5. Due to steric hindrance from the adjacent chloro and hydroxyl groups at C-2, electrophilic aromatic substitution (EAS) occurs with high regioselectivity at the C-5 position .

Protocol 4: Regioselective Bromination at C-5

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolution: Dissolve this compound in acetonitrile at room temperature.

  • Reagent Addition: Add NBS portion-wise to the solution. The reaction is often exothermic and may not require external heating.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by silica gel chromatography to afford 5-bromo-3-chloro-4-hydroxypyridine.

Part 4: C-2/C-6 Functionalization via Directed Ortho Metalation (DoM)

Directed ortho metalation (DoM) is a powerful strategy for functionalizing positions adjacent to a directing metalation group (DMG).[18][19] The hydroxyl group at C-4 can act as a DMG, directing a strong base (typically an organolithium reagent) to deprotonate the C-2 or C-6 positions.[20][21] Given the presence of the chloro group at C-3, deprotonation is expected to occur preferentially at the more accessible C-2 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles.

Protocol 5: General Procedure for C-2 Lithiation and Quenching

Materials:

  • 4-(Benzyloxy)-3-chloropyridine (1.0 equiv, O-protection is often necessary)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide for formylation, I₂ for iodination)

Procedure:

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of 4-(benzyloxy)-3-chloropyridine in anhydrous THF.

  • Metalation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise via syringe and stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Trap: Add a solution of the chosen electrophile (1.2 equiv) in THF to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Allow the mixture to warm to room temperature and perform a standard aqueous work-up and extraction with an organic solvent. Purify the product via column chromatography.

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-hydroxypyridine in the Preparation of Potent Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metallation of Disease and the Rise of Pyridinone Scaffolds

Over a third of all enzymes are metalloenzymes, relying on a coordinated metal ion—most commonly zinc, iron, copper, or magnesium—to perform their catalytic functions.[1][2] These enzymes are pivotal in a vast array of physiological and pathological processes, including cell signaling, tissue remodeling, and epigenetic regulation.[1] Consequently, the dysregulation of metalloenzyme activity is a hallmark of numerous diseases, ranging from cancer and inflammatory disorders to neurodegenerative conditions and infectious diseases. This has rendered metalloenzymes a highly attractive class of targets for therapeutic intervention.[1][2]

A key strategy in the design of metalloenzyme inhibitors is the incorporation of a metal-binding pharmacophore (MBP) into a small molecule scaffold. This MBP is designed to chelate the active site metal ion, thereby disrupting the enzyme's catalytic activity. Among the various MBPs, the 3-hydroxy-4-pyridinone (HOPO) moiety has emerged as a particularly versatile and promising scaffold. Its favorable toxicity profile, ease of functionalization, and potent metal-chelating ability make it an ideal starting point for the rational design of novel inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific, highly versatile precursor, 3-Chloro-4-hydroxypyridine , in the synthesis of potent metalloenzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and present a framework for understanding the structure-activity relationships of the resulting inhibitors.

The Strategic Advantage of this compound

This compound is a commercially available and relatively inexpensive starting material that offers a key strategic advantage: the presence of a chlorine atom at the 3-position. This halogen serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through well-established cross-coupling and substitution reactions. The 4-hydroxy group, in turn, is a crucial component of the bidentate metal-chelating pharmacophore of the final inhibitor.

The general strategy involves using the 3-position to introduce a "warhead" or "specificity element"—a chemical moiety designed to interact with the specific amino acid residues in the active site pocket of the target metalloenzyme. This modular approach allows for the rapid generation of a library of diverse inhibitors, which can then be screened to identify compounds with high potency and selectivity.

Synthetic Pathways to 3-Substituted 4-Hydroxypyridinone Inhibitors

The two most powerful and widely employed methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Diagram of Synthetic Pathways

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination 3-Chloro-4-hydroxypyridine_S This compound Pd_Catalyst_S Pd Catalyst (e.g., Pd(PPh3)4) 3-Chloro-4-hydroxypyridine_S->Pd_Catalyst_S Arylboronic_acid Aryl/Heteroaryl Boronic Acid Arylboronic_acid->Pd_Catalyst_S 3-Aryl-4-hydroxypyridine 3-Aryl-4-hydroxypyridine (MMP/HDAC Inhibitor Scaffold) Pd_Catalyst_S->3-Aryl-4-hydroxypyridine Base_S Base (e.g., K2CO3) Base_S->Pd_Catalyst_S 3-Chloro-4-hydroxypyridine_B This compound Pd_Catalyst_B Pd Catalyst (e.g., Pd2(dba)3) 3-Chloro-4-hydroxypyridine_B->Pd_Catalyst_B Amine Primary/Secondary Amine Amine->Pd_Catalyst_B 3-Amino-4-hydroxypyridine 3-(Amino-substituted)-4-hydroxypyridine (HDAC/Kinase Inhibitor Scaffold) Pd_Catalyst_B->3-Amino-4-hydroxypyridine Ligand Ligand (e.g., XPhos) Ligand->Pd_Catalyst_B Base_B Base (e.g., NaOtBu) Base_B->Pd_Catalyst_B

Caption: Key synthetic routes from this compound.

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is designed to synthesize 3-aryl-4-hydroxypyridine derivatives, which are common scaffolds for Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors.[1][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-hydroxypyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is suitable for the synthesis of 3-(amino-substituted)-4-hydroxypyridine derivatives, which have shown promise as HDAC and kinase inhibitors.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask.

  • Add anhydrous toluene and stir the mixture for 10 minutes.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(amino-substituted)-4-hydroxypyridine.

Structure-Activity Relationship (SAR) and Data Presentation

The nature of the substituent introduced at the 3-position of the 4-hydroxypyridinone core is critical for determining the potency and selectivity of the resulting inhibitor.[1][4][6][7]

Diagram of Metalloenzyme Inhibition

G cluster_0 Metalloenzyme Active Site cluster_1 Inhibitor Enzyme Enzyme Surface Metal Zn²⁺ Pocket Specificity Pocket Pyridinone 4-Hydroxypyridinone (Metal Chelator) Pyridinone->Metal Bidentate Chelation Substituent 3-Substituent (Specificity Element) Substituent->Pocket Van der Waals / H-Bonding

Caption: Mechanism of metalloenzyme inhibition.

For HDAC inhibitors, a common strategy is to append a linker and a "cap" group that interacts with the surface of the enzyme. For MMP inhibitors, bulky hydrophobic groups are often introduced to occupy the S1' pocket of the enzyme.

The following table provides a summary of representative data for 3-substituted 4-hydroxypyridinone inhibitors against various metalloenzymes.

Compound ID3-SubstituentTarget EnzymeIC₅₀ (nM)
A-1 4-BiphenylMMP-1350
A-2 4-(Phenoxy)phenylMMP-325
B-1 -(CH₂)₄-NH-BocHDAC1150
B-2 -(CH₂)₅-NH-C(O)-PhHDAC630

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of a wide range of metalloenzyme inhibitors. The strategic use of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular construction of diverse chemical libraries. A thorough understanding of the structure-activity relationships for a given metalloenzyme target can guide the rational design of potent and selective inhibitors. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents targeting this important class of enzymes.

References

Application Notes and Protocols: Suzuki Coupling with 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Pyridinols

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and hetero-biaryl scaffolds is a cornerstone of drug design and discovery. Among the vast array of heterocyclic building blocks, pyridinols, and specifically those derived from 3-chloro-4-hydroxypyridine, represent a critical class of intermediates. The introduction of an aryl or heteroaryl group at the 3-position of the 4-hydroxypyridine core generates structures with immense potential for biological activity, finding applications as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.

However, the Suzuki coupling of this compound is not without its challenges. The presence of the hydroxyl group can lead to catalyst inhibition and undesired side reactions, while the inherent electronic properties of the pyridine ring can affect the efficiency of the catalytic cycle. This application note provides a comprehensive guide to successfully navigate these challenges, offering a detailed experimental procedure, insights into the reaction mechanism, and practical advice for optimization and troubleshooting.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial for this step.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[3]

Visualizing the Pathway

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR')_2) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product ArX This compound ArX->OxAdd RB Boronic Acid/Ester RB->Transmetalation Base Base Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling. Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Phenylboronic Acid, and Cs₂CO₃ to a Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous 1,4-dioxane and degassed deionized water. B->C D 4. Add PdCl₂(dppf) catalyst. C->D E 5. Heat the reaction mixture to 90-100 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with ethyl acetate and water. G->H I 9. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by flash column chromatography. J->K caption Experimental workflow for Suzuki coupling.

References

Application Note & Protocol: Large-Scale Synthesis of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-hydroxypyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. Its efficient and scalable production is a critical concern for the chemical and pharmaceutical industries. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We detail a robust and validated protocol starting from commercially available 4-hydroxypyridine, focusing on process safety, scalability, and optimization. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the process effectively.

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] Among them, this compound (also known as 3-chloro-4-pyridinol) serves as a crucial building block. Its unique electronic and steric properties, conferred by the chloro and hydroxyl substituents, make it an ideal precursor for complex molecular architectures. The primary challenge in its production lies in achieving regioselective chlorination at an industrial scale, balancing high yield and purity with operational safety and cost-effectiveness.

This guide focuses on the direct chlorination of 4-hydroxypyridine, a route selected for its atom economy and reliance on readily available starting materials.[1] Alternative multi-step syntheses often suffer from lower overall yields and greater complexity, making them less suitable for large-scale manufacturing.[1][2]

Recommended Large-Scale Synthetic Route

The selected strategy involves the direct electrophilic chlorination of 4-hydroxypyridine using a suitable chlorinating agent. 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. The electron-rich nature of the ring, particularly at the 3- and 5-positions, makes it susceptible to electrophilic substitution.

Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Chloro-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. This compound, which exists in tautomeric equilibrium with 3-chloro-4-pyridone, is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Achieving a high-yield, reproducible synthesis is critical for downstream applications. This document provides field-proven insights and detailed protocols to help you achieve your synthesis goals.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, primarily through the direct chlorination of 4-hydroxypyridine (4-pyridone).

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield is the most frequent challenge in this synthesis. A systematic approach to troubleshooting is essential.[2] Here are the key areas to investigate, starting with the most impactful:

  • Purity and Quality of Starting Material (4-Hydroxypyridine): The synthesis is highly sensitive to the purity of your 4-hydroxypyridine precursor. Impurities can consume the chlorinating agent or catalyze side reactions.

    • Causality: 4-Hydroxypyridine can contain residual solvents or related pyridine impurities from its own synthesis.[3] These can interfere with the reaction stoichiometry and introduce competing reaction pathways.

    • Solution: Ensure your 4-hydroxypyridine is of high purity (>98%) and thoroughly dried before use. If necessary, purify the starting material by recrystallization.

  • Choice and Handling of Chlorinating Agent: The reactivity and handling of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is the most common reagent.[4]

    • Causality: POCl₃ is highly reactive and sensitive to moisture.[5] Accidental hydrolysis reduces its effective concentration and generates phosphoric acid and HCl, altering the reaction environment. Using an insufficient molar equivalent will lead to incomplete conversion.

    • Solution: Use a fresh, unopened bottle of POCl₃ or a properly stored, sealed quantity. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. A common strategy is to use POCl₃ in equimolar amounts per hydroxyl group, often with a base like pyridine, or as the solvent itself in large excess.[4]

  • Reaction Temperature and Time Control: Both temperature and reaction duration must be precisely controlled to favor the desired product formation over decomposition or side reactions.

    • Causality: Excessive temperatures can lead to the formation of tar and intractable polymeric byproducts.[6] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Solution: For solvent-free chlorination with POCl₃, temperatures are typically maintained between 140-160°C.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be stopped once the starting material is consumed to prevent the formation of further byproducts.

  • Inefficient Workup and Product Isolation: Significant product loss can occur during the workup phase.

    • Causality: The product, this compound, has some solubility in water, especially under acidic or basic conditions. The quenching step, where excess POCl₃ is destroyed, is highly exothermic and can lead to product degradation if not controlled.

    • Solution: Quench the reaction mixture very slowly by pouring it onto crushed ice or adding ice chips portion-wise. Carefully neutralize the resulting acidic solution with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) to a pH of 6-7 to precipitate the product. Cool the mixture in an ice bath to maximize precipitation before filtration.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products indicates a lack of selectivity, a common issue in pyridine chemistry.[7]

  • Unreacted Starting Material: The most obvious spot. This indicates an incomplete reaction due to insufficient reagent, time, or temperature.

  • Di- or Tri-chlorinated Pyridines: Over-chlorination is a significant risk, especially with prolonged reaction times or excessive temperatures. The electron-rich pyridine ring can undergo further electrophilic substitution.

  • Phosphorylated Intermediates: In reactions using POCl₃, incompletely hydrolyzed phosphate esters of the pyridine can form. These are often difficult to isolate and may appear as polar spots on TLC.

  • Polymeric Tar: Dark, baseline material on the TLC plate is indicative of polymerization or decomposition, often caused by excessive heat.[6]

Q3: The reaction seems to have stalled with significant starting material remaining. How can I drive it to completion?

A stalled reaction requires careful intervention to avoid degrading the existing product.

  • Confirm Reagent Stoichiometry: Double-check your initial calculations to ensure at least one molar equivalent of the chlorinating agent per hydroxyl group was added.

  • Incremental Reagent Addition: If stoichiometry is correct, a small, additional charge of the chlorinating agent can be introduced. Add 0.1-0.2 equivalents and monitor the reaction by TLC for another hour.

  • Moderate Temperature Increase: Cautiously increase the reaction temperature by 10°C and hold for 1-2 hours, again monitoring closely by TLC. Be vigilant for any darkening of the reaction mixture, which signals decomposition.

  • Extended Reaction Time: Pyridine chlorinations can be slow. If there is no evidence of degradation, extending the reaction time at the current temperature for several more hours may be the safest way to achieve full conversion.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most direct and widely employed method is the electrophilic chlorination of 4-hydroxypyridine (also known as 4-pyridone) . 4-pyridone's structure has significant zwitterionic character, making the carbonyl oxygen basic and the ring susceptible to electrophilic attack.[8]

Q2: How does the choice of chlorinating agent impact the reaction yield and purity?

The chlorinating agent is the most critical variable in this synthesis.

Chlorinating AgentTypical Conditions & InsightsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Most common. Often used with a base (e.g., pyridine) or as the solvent. Reaction temp: 140-160°C.[4]Readily available, effective, and well-documented.Highly corrosive and moisture-sensitive.[5] Workup is hazardous and exothermic. Can lead to phosphorylation side products.
Phosphorus Pentachloride (PCl₅) A powerful chlorinating agent, often used in solvents like chloroform or neat.[9]Very strong chlorinating power.Solid, making it sometimes harder to handle than liquid POCl₃. Generates HCl gas. Also highly moisture-sensitive.[5]
Thionyl Chloride (SOCl₂) Can be used, often in the presence of a catalyst like DMF.Byproducts (SO₂ and HCl) are gaseous, simplifying removal.Can be less selective and may require more optimization. Can form N-(4-pyridyl)pyridinium chloride as a byproduct with pyridine itself.[10]
HCl / H₂O₂ A greener, emerging alternative inspired by haloperoxidase enzymes.[5]Environmentally friendly, uses inexpensive reagents.Less established for this specific substrate. Reaction mechanism involves in-situ generation of active chlorine species, which can be difficult to control.[5]
Q3: What are the best practices for purifying the final product?

Purification is key to obtaining a high-quality final product.

  • Crude Product Isolation: After quenching and neutralization, the crude solid should be collected by vacuum filtration and washed with cold deionized water to remove inorganic salts. A final wash with a non-polar solvent like cold diethyl ether or hexane can help remove non-polar impurities.

  • Recrystallization: This is the most effective method for purification.[7]

    • Solvent Selection: Ethanol, methanol, or a water/ethanol mixture are commonly used. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is an option. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point for elution.[7]

Section 3: Detailed Experimental Protocol

This protocol is a representative procedure for the chlorination of 4-hydroxypyridine using POCl₃, adapted from established methodologies for hydroxyl-to-chloro substitutions on pyridine rings.[4]

Materials & Reagents:

  • 4-Hydroxypyridine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Pyridine (optional, as base, 1.0 eq)

  • Crushed Ice / Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxypyridine (1.0 eq). If using a base, add pyridine (1.0 eq). The setup should be under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In a fume hood, cautiously add phosphorus oxychloride (1.5 eq) to the flask. The addition may be exothermic. If using a larger excess of POCl₃, it can act as both reagent and solvent.

  • Reaction: Heat the reaction mixture to 140°C in an oil bath and stir vigorously. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) every hour. The reaction is typically complete in 2-4 hours when the 4-hydroxypyridine spot is no longer visible.

  • Workup - Quenching: After cooling the mixture to room temperature, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic mixture until the pH reaches ~7. The product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water.

  • Purification: Dry the crude product under vacuum. Purify by recrystallization from ethanol to yield this compound as a white or off-white solid.

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification Start 4-Hydroxypyridine + POCl3 Reaction Heat to 140°C (2-4 hours) Start->Reaction 1. Reagents TLC Monitor by TLC Reaction->TLC 2. Monitor TLC->Reaction Incomplete Quench Pour onto Ice TLC->Quench Complete Neutralize Neutralize (pH 7) with NaHCO3 Quench->Neutralize 3. Quench Filter Vacuum Filtration Neutralize->Filter 4. Precipitate & Isolate Recrystallize Recrystallize from Ethanol Filter->Recrystallize 5. Purify End Pure 3-Chloro-4- hydroxypyridine Recrystallize->End G cluster_main Main Reaction cluster_side Potential Side Reaction 4HP 4-Hydroxypyridine 3Cl4HP This compound 4HP->3Cl4HP + POCl3 (or other agent) OverChlorination Di/Trichloro-pyridines 3Cl4HP->OverChlorination Excess Reagent High Temperature

References

Technical Support Center: Purification of Crude 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of crude 3-Chloro-4-hydroxypyridine via recrystallization. Our focus is to provide actionable, field-proven insights and troubleshooting strategies to overcome common challenges encountered during this critical purification step.

Core Principles: The Rationale Behind Recrystallization

Recrystallization is a powerful purification technique for solid compounds that operates on the principle of differential solubility. The ideal recrystallization solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature.[1][2] Conversely, the impurities present in the crude mixture should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

This solubility differential allows for the separation:

  • Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. Insoluble impurities can be physically filtered off at this stage.[3]

  • Crystallization: As the saturated solution is allowed to cool slowly, the solubility of the this compound decreases, forcing it to crystallize out of the solution. The slow cooling process is critical as it allows for the formation of a well-ordered crystal lattice that inherently excludes impurity molecules.[4][5]

  • Isolation: The soluble impurities remain in the cold solvent (now called the mother liquor), and the pure crystals of the desired product are collected by filtration.[6]

Critical Safety Precautions

Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound and all solvents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[7][8]

  • Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9]

  • Ignition Sources: Keep flammable solvents away from heat, sparks, and open flames.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8][10] Do not ingest.[10]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Recrystallization of this compound

This protocol provides a self-validating workflow for the purification process.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Procedure cluster_analysis Validation Solvent_Selection Step 1: Solvent Selection & Solubility Tests Dissolution Step 2: Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Step 3: Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Cooling Step 4: Slow Cooling & Crystallization Hot_Filtration->Cooling Collection Step 5: Collect Crystals (Vacuum Filtration) Cooling->Collection Drying Step 6: Wash & Dry Purified Crystals Collection->Drying Analysis Step 7: Purity & Yield Analysis (TLC, MP, etc.) Drying->Analysis

Caption: General workflow for the recrystallization of this compound.

Step 1: Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. Since pyridine derivatives exhibit a range of polarities, preliminary solubility tests on a small scale are essential.

Recommended Candidate Solvents:

Solvent SystemRationale & Characteristics
Water 3-hydroxypyridine itself is soluble in water.[11] This is a good starting point for a polar compound. It is non-flammable and inexpensive.
Ethanol / Methanol Alcohols are often effective solvents for polar, hydrogen-bond-capable molecules like hydroxypyridines.[12]
Ethyl Acetate A medium-polarity solvent that can be effective if the compound is less polar than anticipated.
Toluene A non-polar aromatic solvent, good for compounds that crystallize well from such systems.[12]
Ethanol/Water A mixed-solvent system. The compound should be soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).[13]
Ethyl Acetate/Hexane A common mixed-solvent system for compounds of intermediate polarity.[12]

Procedure for Solubility Testing:

  • Place ~20-30 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Note if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe: A good solvent will show prolific crystal formation upon cooling.

Step 2: Dissolution
  • Place the crude this compound into an Erlenmeyer flask (the narrow neck minimizes solvent evaporation).[1]

  • In a separate beaker, heat the chosen solvent to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask in small portions, swirling the flask after each addition.[4]

  • Continue adding the minimum amount of hot solvent until the solid is completely dissolved. Avoid adding a large excess, as this is the most common cause of low or no yield.[14]

Step 3: Hot Filtration (Conditional)

If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, a hot gravity filtration is necessary.

  • Set up a stemless or short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.

  • Keep the funnel and flask hot to prevent premature crystallization.[15]

  • Pour the hot solution through the filter paper as quickly as possible.

Step 4: Cooling and Crystallization
  • Cover the flask with a watch glass or loose stopper and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.[5]

  • Once the flask has reached room temperature, you may place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]

Step 5: Crystal Collection
  • Collect the formed crystals using vacuum filtration with a Büchner funnel.

  • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

Step 6: Washing and Drying
  • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor. Using warm solvent or too much solvent will dissolve some of your product, reducing the yield.[6]

  • Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point (literature MP: 204-205°C[16]).

Troubleshooting Guide

Troubleshooting_Tree Start Recrystallization Problem? NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Yield is Very Low Start->LowYield ColoredProduct Product Still Colored Start->ColoredProduct TooMuchSolvent Cause: Too much solvent? NoCrystals->TooMuchSolvent MeltPointIssue Cause: MP < Solvent BP? OilingOut->MeltPointIssue LowYield->TooMuchSolvent Sol_ReviewWash Solution: Review wash step. Used minimal, ice-cold solvent? LowYield->Sol_ReviewWash Sol_Charcoal Solution: Redissolve, add activated charcoal, hot filter. ColoredProduct->Sol_Charcoal Supersaturated Cause: Supersaturated? TooMuchSolvent->Supersaturated No Sol_Boil Solution: Gently boil off some solvent. TooMuchSolvent->Sol_Boil Yes Sol_Scratch Solution: Scratch flask with glass rod or add seed crystal. Supersaturated->Sol_Scratch Yes CoolingRate Cause: Cooled too fast? MeltPointIssue->CoolingRate No Sol_CheckSolvent Solution: Re-evaluate solvent choice or use mixed-solvent system. MeltPointIssue->Sol_CheckSolvent Yes Sol_Reheat Solution: Reheat, add more solvent, cool slower. CoolingRate->Sol_Reheat Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound will not crystallize, even after cooling in an ice bath. What should I do?

A: This is the most common issue and typically arises from two main causes:

  • Cause A: Too much solvent was used. The solution is unsaturated, and the concentration of your compound is below its solubility limit, even at low temperatures.[14]

    • Solution: Gently boil away some of the solvent in the fume hood to increase the concentration. Allow the solution to cool again. Be careful not to evaporate too much solvent.

  • Cause B: The solution is supersaturated. The solution contains more dissolved compound than it theoretically should, but crystallization has not been initiated.[14]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[14]

    • Solution 2 (Seed Crystal): If you have a small crystal of pure product, add it to the solution. This "seed" provides a template for further crystallization.[15]

Q2: Instead of crystals, an oil formed at the bottom of my flask. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid separates from the solution above its melting point, forming a liquid layer.[14][17] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hotplate can help.[14] Very slow cooling is crucial to ensure crystallization occurs at a temperature below the compound's melting point.

Q3: My final yield is very low. What are the likely reasons?

A: A low yield can result from several procedural errors:

  • Using a large excess of solvent during the initial dissolution step.[14]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.[6]

  • Incomplete crystallization, where a significant amount of product remains in the mother liquor.

Q4: The final product is still colored, even after recrystallization. How can I remove colored impurities?

A: If the crude material has significant color, it may be due to highly conjugated impurities that are not effectively removed by a single recrystallization.

  • Solution: Redissolve the crude or recrystallized product in the minimum amount of hot solvent. Add a very small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon) to the hot solution. Swirl for a few minutes. The charcoal will adsorb the colored impurities.[3][6] Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in crude this compound? A: Impurities are typically process-related. They can include unreacted starting materials from the synthesis, such as 3-chloropyridine, or by-products from side reactions.[18][19] For example, if the hydroxypyridine was formed via hydrolysis of a precursor, incomplete reaction could leave starting material behind.

Q: What makes a solvent "good" for recrystallization? A: An ideal solvent should: (1) Not react with the compound; (2) Dissolve the compound well when hot but poorly when cold; (3) Dissolve impurities well at all temperatures OR not at all; (4) Have a boiling point below the melting point of the compound to prevent oiling out; and (5) Be volatile enough to be easily removed from the final crystals.[1][2]

Q: What is the difference between a single-solvent and a two-solvent recrystallization? A: In a single-solvent recrystallization, the compound is highly soluble in the hot solvent and poorly soluble in the same solvent when cold. In a two-solvent (or mixed-solvent) system, you use one solvent in which the compound is very soluble (the "solvent") and a second, miscible solvent in which the compound is insoluble (the "anti-solvent"). The crude solid is dissolved in a minimum of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A drop or two of the hot "solvent" is added to clarify the solution, which is then cooled slowly.[3]

Q: How should I properly store the purified this compound? A: Store the dry, purified product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][9]

References

common side reactions in the synthesis of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs): Core Synthesis & Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the prevalent method of direct chlorination of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone).

Q1: What is the most common synthetic route and what are its inherent challenges?

The most direct and frequently employed route is the electrophilic chlorination of 4-hydroxypyridine. While conceptually straightforward, this reaction is prone to several side reactions primarily because the hydroxyl group is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack. The main challenges are controlling the selectivity (regioselectivity) and the extent of chlorination.

Q2: My primary side-product is a dichlorinated pyridine. How can I prevent this over-chlorination?

Causality: Over-chlorination is a classic issue when dealing with activated aromatic systems. The initial introduction of a chlorine atom does not sufficiently deactivate the ring to prevent a second electrophilic attack, especially under harsh reaction conditions or with an excess of the chlorinating agent.

Troubleshooting & Prevention:

  • Stoichiometric Control: The most critical factor is the precise control over the molar equivalents of the chlorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent can be effective, accepting a lower conversion rate to achieve higher purity.

  • Choice of Chlorinating Agent: Move away from aggressive chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). N-Chlorosuccinimide (NCS) is an excellent alternative as it provides a milder, more controlled source of electrophilic chlorine.

  • Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity. High temperatures provide the activation energy needed for the second chlorination to occur readily.

  • Solvent Choice: Using a solvent in which the product is sparingly soluble can sometimes lead to its precipitation out of the reaction mixture, protecting it from further reaction.

Q3: I'm observing isomeric impurities, particularly 2-chloro- and 3,5-dichloro-4-hydroxypyridine. How can I improve regioselectivity?

Causality: The hydroxyl group at the 4-position directs electrophiles to the ortho positions (3 and 5). While the 3- and 5-positions are electronically similar, steric hindrance and subtle electronic factors can influence the outcome. Formation of 2-chloro isomers can occur under certain conditions, though it's generally less favored.

Troubleshooting & Prevention:

  • Bulky Solvents/Reagents: In some systems, using a bulkier solvent can sterically hinder attack at one position over another, though this is less predictable for the 3- vs 5-position.

  • pH Control: The state of the starting material (4-hydroxypyridine vs. 4-pyridone tautomer) and its protonation state can be influenced by the pH of the reaction medium. This can alter the directing effects of the ring system. Reactions in acidic media, for example, can protonate the ring nitrogen, changing the electronic landscape. Experimenting with buffered systems or the addition of a non-interfering acid/base can sometimes tune selectivity.

  • Purification: In many cases, the formation of a small percentage of isomers is unavoidable. The most practical solution is an efficient purification strategy. This compound and its isomers often have different polarities and pKa values, which can be exploited.

ImpuritySeparation Strategy
3,5-Dichloro-4-hydroxypyridine Less polar than the mono-chlorinated product. Can typically be separated by silica gel column chromatography.
Unreacted 4-hydroxypyridine More polar than the chlorinated product. Can be removed via chromatography or by an aqueous wash at a specific pH where the starting material's solubility differs from the product's.
Q4: My workup is difficult, and the final product is often dark and impure. What are the stability and handling considerations?

Causality: Hydroxypyridines, especially when substituted with electron-withdrawing groups, can be susceptible to oxidation and degradation, particularly at high temperatures or upon exposure to air and light for extended periods. The presence of residual acid or base from the workup can also catalyze decomposition.

Troubleshooting & Prevention:

  • Mild Workup Conditions: Neutralize the reaction mixture carefully. Avoid using excessively strong acids or bases during extraction. A wash with a mild bicarbonate solution followed by a brine wash is often sufficient.

  • Inert Atmosphere: During purification and storage, especially if the product is to be stored for a long time, using an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.

  • Purification Method: Flash column chromatography is generally preferred over distillation, which requires high temperatures that can lead to decomposition. If the product is a solid, recrystallization is an excellent method for purification and often yields a much lighter-colored product.

Part 2: Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving common issues during the synthesis.

Caption: Troubleshooting workflow for common synthesis issues.

Part 3: Detailed Experimental Protocol: Chlorination of 4-Hydroxypyridine with NCS

This protocol is designed to maximize the yield of this compound while minimizing the formation of dichlorinated byproducts.

Reagents & Equipment:

  • 4-Hydroxypyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (or DMF) as solvent

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 4-hydroxypyridine (1.0 eq).

    • Add anhydrous acetonitrile (approx. 10-20 mL per gram of 4-hydroxypyridine). Stir the mixture to dissolve the starting material. Some gentle warming may be required, but ensure the solution is cooled back down before proceeding.

    • Causality Note: Acetonitrile is a polar aprotic solvent that is generally good for NCS chlorinations. It effectively solubilizes the reactants without participating in the reaction.

  • Controlled Addition of NCS:

    • Cool the reaction flask in an ice bath to 0 °C.

    • Add N-Chlorosuccinimide (1.05 eq) to the flask in small portions over a period of 30-60 minutes. Do not add it all at once.

    • Causality Note: Slow, portion-wise addition at low temperature is crucial. It maintains a low instantaneous concentration of the chlorinating agent, preventing localized "hot spots" and disfavoring the second chlorination event on the newly formed, still-activated product.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. Check for the consumption of the 4-hydroxypyridine starting material (more polar spot) and the appearance of the this compound product (less polar spot).

    • Trustworthiness Note: The reaction is self-validating through TLC. Do not proceed to workup until the starting material is mostly consumed, but stop the reaction before significant amounts of the dichlorinated byproduct (even less polar) begin to appear.

  • Workup & Quenching:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and ethyl acetate.

    • Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate. This will deprotonate the product, moving it into the aqueous layer and leaving the non-polar succinimide byproduct in the organic layer.

    • Separate the layers. Wash the aqueous layer twice with ethyl acetate to ensure all succinimide is removed.

    • Carefully re-acidify the aqueous layer to pH ~5-6 with dilute HCl. The product will become less water-soluble.

    • Extract the product from the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient elution, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol.

Part 4: References
  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. --INVALID-LINK--

  • Chlorination with NCS: Scott, T. L., & Roizen, J. L. (2017). N-Chlorosuccinimide. e-EROS Encyclopedia of Reagents for Organic Synthesis. --INVALID-LINK--

  • Synthesis of Hydroxypyridines: A patent describing general processes for preparing substituted 4-hydroxypyridines, providing context on related syntheses. (EP2585436B1). --INVALID-LINK--[1]

  • Purification of Organic Compounds: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. --INVALID-LINK--

  • Stability of Chloropyridines: A discussion on the stability of 4-chloropyridine, which highlights the general instability of some chlorinated pyridine derivatives, especially not in salt form. --INVALID-LINK--[2]

References

troubleshooting guide for reactions involving 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of reactions with 3-Chloro-4-hydroxypyridine, designed for chemists in research and development.

Technical Support Center: this compound

As a foundational building block in medicinal chemistry and materials science, this compound is a versatile yet challenging substrate. Its unique electronic properties, arising from the interplay between the electron-withdrawing chlorine atom and the tautomeric hydroxypyridine core, can lead to unexpected reactivity and reaction outcomes. This guide, structured by common reaction classes, provides in-depth troubleshooting advice to overcome the most frequent challenges encountered in the lab.

Part 1: Core Characteristics and Handling

Before embarking on any synthesis, a thorough understanding of the starting material's properties is paramount.

FAQ: What are the key physicochemical properties and safety considerations for this compound?

Answer: this compound is a white to off-white solid.[1] Its reactivity is dominated by the tautomeric equilibrium between the hydroxy and pyridone forms, which influences its solubility and nucleophilicity. Handling requires standard laboratory precautions, as the compound can cause skin, eye, and respiratory irritation.[2][3] Always consult the latest Safety Data Sheet (SDS) before use.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 89284-20-8[6][7]
Molecular Formula C₅H₄ClNO[6]
Molecular Weight 129.54 g/mol [1][6]
Melting Point 204-205 °C[1]
Appearance White to off-white solid[1]
pKa (Predicted) 3.77 ± 0.18[1]
LogP (Predicted) 1.4406[6]
Solubility Soluble in polar organic solvents like ethanol and methanol; limited solubility in water.[8][9]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]

Part 2: Troubleshooting N/O-Alkylation Reactions

A primary challenge with hydroxypyridines is controlling the site of alkylation. The molecule exists in a tautomeric equilibrium, presenting two potential nucleophilic sites: the nitrogen and the oxygen.

Alkylation_Tautomers cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways Hydroxy This compound (Hydroxy Form) Pyridone 3-Chloro-1H-pyridin-4-one (Pyridone Form) Hydroxy->Pyridone Equilibrium O_Alkylation O-Alkylated Product (Ether) Hydroxy->O_Alkylation O-Attack (Favored for 3-OH) N_Alkylation N-Alkylated Product (Pyridone) Pyridone->N_Alkylation N-Attack (Favored for 4-OH)

Caption: Tautomerism and competing alkylation pathways.

FAQ: I am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?

Answer: The regioselectivity of alkylation is a classic problem governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions. For hydroxypyridines, the nitrogen atom is a softer nucleophile, while the oxygen is a harder nucleophile. The position of the hydroxyl group is critical; 4-hydroxypyridines exist predominantly in the pyridone form and tend to undergo N-alkylation, whereas 3-hydroxypyridines favor the hydroxy tautomer and typically yield O-alkylation products.[10]

Key Factors Influencing Selectivity:

  • Base: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) will fully deprotonate the hydroxyl group, creating a hard alkoxide that favors O-alkylation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) set up an equilibrium that can allow for N-alkylation, particularly under thermodynamic control.[11][12]

  • Solvent: Polar aprotic solvents like DMF or THF are generally preferred. Protic solvents can solvate the oxygen anion, potentially hindering O-alkylation.

  • Electrophile: Hard electrophiles (e.g., alkyl sulfates) tend to react at the hard oxygen center. Softer electrophiles (e.g., alkyl iodides) may show a greater propensity for reaction at the softer nitrogen center.

  • Temperature: N-alkylation is often the thermodynamically more stable outcome. Running the reaction at higher temperatures for longer times may favor the N-alkylated product, even if the O-alkylated product forms faster kinetically.

Protocol for Selective O-Alkylation (Kinetic Control):

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography on silica gel.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, but they are highly sensitive to the substrate, catalyst, and conditions. The pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[13]

Troubleshooting_Workflow Start Low or No Product Yield in Cross-Coupling Check1 Is Starting Material Consumed? Yes No Start->Check1 Check2 Side Products Observed? Yes (e.g., Deborylation, Homocoupling) No Check1:yes->Check2 Sol2 Issue: Catalyst Inactivation / Low Reactivity Action: - Degas solvent/reagents thoroughly - Use a more active ligand (e.g., Buchwald-type) - Increase catalyst/ligand loading - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions Check1:no->Sol2 Reaction not starting Sol1 Issue: Product Degradation Action: - Lower reaction temperature - Reduce reaction time - Check product stability under reaction conditions Check2:no->Sol1 Sol3 Issue: Competing Side Reactions Action: - For Deborylation: Use boronic ester (Bpin), ensure anhydrous conditions, add water in some cases [14] - For Homocoupling: Rigorously exclude O₂, use Pd(0) precatalyst - For Dehalogenation: Use less hydride-donating solvents Check2:yes->Sol3

Caption: A decision workflow for troubleshooting cross-coupling reactions.

FAQ: My Suzuki coupling with this compound and an arylboronic acid is failing. What are the most likely causes?

Answer: Failure in this specific Suzuki coupling often stems from two main sources: the inherent low reactivity of the C-Cl bond and catalyst inhibition by the pyridine substrate.[13] Unlike more reactive C-Br or C-I bonds, the oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step and requires a highly active catalyst.[14]

Table 2: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, RuPhosElectron-rich, bulky phosphine ligands are essential to promote the difficult oxidative addition of the chloride and prevent catalyst inhibition.[13]
Base K₃PO₄, K₂CO₃, CsFThe choice of base can be critical and is often empirical. K₃PO₄ is a common and effective choice.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA small amount of water is often necessary to facilitate the transmetalation step, but excess water can promote protodeboronation.[15][16]
Temperature 80 - 110 °CHigher temperatures are typically required for aryl chlorides.

Common Failure Modes & Solutions:

  • Protodeboronation: The boronic acid reacts with a proton source (often trace water) to yield the corresponding arene, consuming your reagent.

    • Solution: Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. Ensure your base is anhydrous and freshly ground. Paradoxically, for some systems, a small, controlled amount of water (a few equivalents) is required to facilitate the catalytic cycle.[15]

  • Homocoupling: The boronic acid couples with itself.

    • Solution: This is often promoted by the presence of oxygen. Ensure your reaction setup is rigorously degassed by performing several vacuum/inert gas backfill cycles.

  • No Reaction: The starting materials are recovered unchanged.

    • Solution: This points to a low-activity catalyst system. Switch to a more electron-rich, sterically hindered phosphine ligand (see Table 2). Increase the reaction temperature. Ensure your reagents (especially the base and solvent) are pure and anhydrous.

FAQ: I'm attempting a Buchwald-Hartwig amination and observing low yields. How can I optimize it?

Answer: The Buchwald-Hartwig amination shares many challenges with the Suzuki coupling when using chloropyridine substrates, namely the difficult oxidative addition and potential catalyst inhibition.[17][18] The mechanism involves oxidative addition, amine coordination, deprotonation by a strong base, and reductive elimination to form the C-N bond.[19][20]

Key Optimization Parameters:

  • Catalyst System: The choice of ligand is paramount. Early generation ligands are often ineffective for chloropyridines.

    • Recommendation: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands like dppf. These accelerate both the oxidative addition and the final reductive elimination step.[17]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine while it is coordinated to the palladium center.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[19] Weaker bases like K₂CO₃ are generally insufficient.

  • Solvent: Anhydrous, non-protic solvents are essential.

    • Recommendation: Toluene, dioxane, or THF are standard choices. Ensure they are thoroughly degassed to prevent catalyst oxidation.

Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, typically by column chromatography.

References

removing impurities from commercially available 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Commercially available this compound can contain various impurities stemming from its synthesis, which may interfere with downstream applications. This document provides a comprehensive resource in a question-and-answer format to troubleshoot and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my commercial batch of this compound?

The impurity profile of commercially available this compound is largely dependent on the synthetic route employed by the manufacturer. Based on common synthetic strategies for substituted pyridines, you may encounter the following types of impurities:

  • Starting Material-Related Impurities:

    • 4-Hydroxypyridine (4-Pyridone): If the synthesis involves the direct chlorination of 4-hydroxypyridine, unreacted starting material is a likely impurity.[1]

    • 3-Chloropyridine: In syntheses starting from 3-chloropyridine followed by hydroxylation, residual 3-chloropyridine may be present.[2][3]

    • 3-Chloro-4-nitropyridine: If the final step is a reduction of the nitro group, the starting material may be a contaminant.[4][5][6]

  • Isomeric Impurities:

    • 2-Chloro-4-hydroxypyridine and 3,5-Dichloro-4-hydroxypyridine: Direct chlorination of 4-hydroxypyridine can lead to the formation of regioisomers due to competing reaction sites on the pyridine ring.[7]

  • Byproducts from Synthesis:

    • Over-chlorinated species: Multiple chlorination events can lead to di- or tri-chlorinated hydroxypyridines.

    • Incomplete reduction byproducts: When synthesized via nitro-group reduction, intermediates such as hydroxylamines or nitroso compounds might be present.[5]

    • Salts: Inorganic salts from workup procedures may also be present.

  • Degradation Products:

    • Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or UV light) could potentially lead to degradation, though specific degradation pathways for this compound are not extensively documented in readily available literature.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.[8][9][10][11] Here’s a systematic approach:

  • Compare with a Reference Spectrum: Obtain a reference ¹H NMR spectrum of high-purity this compound.[12] Compare your spectrum to identify any signals that do not correspond to the main compound.

  • Analyze Chemical Shifts and Coupling Patterns:

    • Aromatic Region (δ 6.0-8.5 ppm): Signals in this region likely correspond to other pyridine-containing impurities. The position and splitting pattern of these peaks can help deduce the substitution pattern. For example, the absence of a proton at the 3-position will alter the coupling patterns of the remaining ring protons.

    • Look for characteristic peaks of potential starting materials: For instance, 4-hydroxypyridine will have a different symmetry and thus a simpler spectrum than this compound.

  • Utilize 2D NMR Techniques: If simple ¹H NMR is insufficient, advanced techniques can provide more detailed structural information:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same molecule, helping to piece together fragments of the impurity structures.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for connecting different parts of a molecule.

  • Spiking Experiments: If you have a suspicion about a particular impurity and a pure standard is available, you can "spike" your NMR sample with a small amount of the standard. An increase in the intensity of a specific peak in your sample's spectrum upon adding the standard confirms the identity of that impurity.

Q3: My compound has a brownish or off-white color. How can I decolorize it?

A colored impurity often indicates the presence of trace amounts of highly conjugated or polymeric materials. The most common and effective method for decolorization is treatment with activated carbon.

Protocol for Decolorization:

  • Dissolve the impure this compound in a suitable hot solvent (see Q4 for solvent selection).

  • Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Swirl the mixture and gently heat for 5-15 minutes.

  • Perform a hot gravity filtration to remove the activated carbon. This is a critical step, as the carbon particles are very fine. Use fluted filter paper to maximize the filtration speed.

  • Allow the hot, clear filtrate to cool slowly for recrystallization.

Q4: What is the best method to purify this compound on a laboratory scale?

For solid compounds like this compound, recrystallization is often the most effective and straightforward purification technique. If recrystallization fails to remove impurities with similar solubility, column chromatography is a viable alternative.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization

Caption: Step-by-step workflow for the recrystallization of this compound.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, which is a polar molecule, polar solvents are a good starting point.

    • Good candidates: Water, ethanol, methanol, or mixtures like ethanol/water or methanol/water.

    • Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield of your recrystallized product.

  • Decolorization (Optional): If the solution is colored, follow the protocol in Q3.

  • Hot Gravity Filtration: If there are insoluble impurities or if you used activated carbon, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Troubleshooting Recrystallization

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is very soluble even at low temperatures.Try a different solvent or a mixed-solvent system.
The cooling process was too rapid.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute.Use a solvent with a lower boiling point.
The solution is too concentrated.Add a small amount of hot solvent to the oily mixture and reheat until the oil dissolves, then cool slowly.
Low recovery of purified product. Too much solvent was used.Concentrate the filtrate and cool it again to obtain a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-warmed. Use a larger volume of solvent and then concentrate the filtrate.
Guide 2: Purification by Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating impurities with similar solubility to the product.

Workflow for Column Chromatography

Caption: General workflow for purification by column chromatography.

Step-by-Step Protocol:

  • Select Stationary and Mobile Phases:

    • Stationary Phase: For a polar compound like this compound, silica gel is a common choice.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The goal is to find a solvent or mixture of solvents that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it well from impurities. Good starting points for polar compounds include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Pack the Column: Prepare a slurry of the silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the silica gel bed.

  • Elute and Collect Fractions: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation of compounds. Inappropriate eluent system.Re-optimize the eluent using TLC. A shallower gradient or a less polar solvent system may be needed.
Column was poorly packed.Repack the column, ensuring a uniform and bubble-free stationary phase.
Compound is not eluting from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) may be necessary.
Cracked or channeled column bed. The column ran dry.Always keep the silica gel covered with the eluent.
The packing was not uniform.Repack the column more carefully.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining purity.[13][14][15][16]

  • Typical Method: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[15]

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Purity Calculation: Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Melting Point Analysis

A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

  • Literature Melting Point: 204-205 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

As discussed in Q2, ¹H NMR is an excellent tool for confirming the structure and identifying any remaining impurities. Integration of the impurity peaks relative to the product peaks can provide a quantitative measure of purity.

This guide provides a foundational framework for troubleshooting the purification of this compound. The specific impurities and optimal purification methods may vary, so a systematic approach to analysis and purification is always recommended. For further assistance, please consult the references provided or contact our technical support team.

References

preventing decomposition of 3-Chloro-4-hydroxypyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-4-hydroxypyridine. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during its use in chemical reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A change in color is a primary indicator of degradation. The principal causes for this observation are:

  • Oxidation: Pyridine derivatives, including this compound, are susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, the presence of trace metal ions, or other oxidizing agents in your reaction mixture.

  • Photodegradation: Exposure to light, especially in the UV spectrum, can induce decomposition of hydroxypyridine compounds.[1] It is crucial to protect solutions from light, particularly during long-term storage or prolonged reactions.

Q2: I'm observing a decrease in the concentration of my this compound stock solution over time. How can I improve its stability?

A decline in concentration is a clear sign of instability. To enhance the stability of your stock solution, consider the following preventative measures:

  • Storage Temperature: Store stock solutions at reduced temperatures, such as 2-8 °C or -20 °C.[1] However, it is imperative to ensure that the compound does not precipitate from the solution at these temperatures.

  • Inert Atmosphere: For long-term storage or sensitive reactions, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate oxidative degradation.

  • Solvent Choice: The choice of solvent can influence stability. While specific data for this compound is limited, protic solvents may participate in degradation pathways. Consider using aprotic solvents when compatible with your reaction.

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

Yes, the appearance of new, unidentified peaks is a strong indication of decomposition. To identify these products:

  • LC-MS Analysis: The most effective method for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). Determining the mass-to-charge ratio (m/z) of the new peaks will allow you to propose potential structures for the degradation products.[1]

  • Tandem Mass Spectrometry (MS/MS) and NMR: For definitive structural elucidation, further analysis using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[1]

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems that may arise during reactions involving this compound and provides actionable solutions.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptoms: The desired product yield is significantly lower than expected, and analysis of the crude reaction mixture shows multiple byproducts.

Potential Cause: Decomposition of the this compound starting material or the desired product under the reaction conditions. The hydroxypyridine moiety can be susceptible to both oxidation and reactions involving the pyridine ring itself.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your this compound. Impurities can act as catalysts for decomposition.

  • Reaction Condition Optimization:

    • Temperature: Pyridine derivatives can be thermally sensitive. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Scavengers: In some cases, adding radical scavengers (e.g., BHT) can prevent oxidative decomposition.

Issue 2: Formation of Polymeric or Tar-like Byproducts

Symptoms: A significant amount of insoluble, dark-colored material is formed during the reaction.

Potential Cause: Self-polymerization or extensive decomposition of the hydroxypyridine ring under harsh reaction conditions (e.g., strong acid or base, high temperatures).

Troubleshooting Workflow:

Caption: Troubleshooting guide for polymer formation.

Detailed Steps:

  • Reagent and Catalyst Choice:

    • If using strong acids or bases, consider weaker alternatives or buffer the reaction mixture to maintain a more neutral pH.

    • Certain metal catalysts can promote side reactions. Screen different catalysts or ligands to find a more selective system.

  • Protecting Group Strategy: If other methods fail, consider protecting the hydroxyl group of this compound before proceeding with the reaction. Common protecting groups for phenols (e.g., silyl ethers, benzyl ethers) can be employed. The protecting group can then be removed in a subsequent step.

Understanding Decomposition Pathways

While specific experimental studies on the decomposition of this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the known chemistry of hydroxypyridines and related compounds.

Potential Degradation Mechanisms

Hydroxypyridines can undergo several types of degradation reactions:

  • Oxidative Degradation: The initial step often involves the formation of hydroxylated intermediates.[2][3] In the case of 4-hydroxypyridine, microbial degradation has been shown to proceed through hydroxylation to form 3,4-dihydroxypyridine.[4][5] This suggests that oxidative pathways can lead to further ring-opening and decomposition.

  • Thermal Decomposition: At elevated temperatures, chloropyridinols can undergo decomposition. For instance, the thermal decomposition of 3,5,6-trichloro-2-pyridinol is initiated by the abstraction of the phenolic hydrogen atom.[6]

  • Photochemical Transformation: Hydroxylated pyridine products can be susceptible to photochemical degradation due to their absorbance in the solar actinic range (wavelengths > 300 nm).[3]

The following diagram illustrates a generalized, hypothetical decomposition pathway based on these principles.

G A This compound B Oxidative Stress (O2, Metal Ions) A->B C Light Exposure (Photodegradation) A->C D High Temperature (Thermal Stress) A->D E Reactive Intermediates (e.g., Radicals, Hydroxylated Species) B->E C->E D->E F Ring Opening E->F G Polymerization / Tar E->G H Smaller, Fragmented Molecules F->H

Caption: Hypothetical decomposition pathways for this compound.

Experimental Protocols

Forced Degradation Study Protocol

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. The following is a general protocol that can be adapted to your needs.

Materials:

  • This compound

  • Appropriate solvent (e.g., 50:50 acetonitrile:water)

  • 0.2 M HCl

  • 0.2 M NaOH

  • 30% Hydrogen Peroxide

  • HPLC or LC-MS system

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at room temperature for 24 hours. If no degradation is observed, the temperature can be increased.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of an appropriate concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a relevant temperature (e.g., 60 °C) for a specified period.

    • Photostability: Expose a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC or LC-MS to determine the extent of degradation and identify any major degradation products.

Data Summary Template

The following table can be used to summarize your findings from the forced degradation study. The example data is for illustrative purposes only.

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products (m/z) (Illustrative)
Acid Hydrolysis0.1 M HCl, RT24 hours< 2%-
Base Hydrolysis0.1 M NaOH, RT24 hours15%145.5
Oxidation3% H₂O₂, RT24 hours25%145.5, 161.5
Thermal60 °C7 days8%-
Photostability1.2 million lux hours-30%111.0

References

Technical Support Center: Strategies for Controlling Tautomerism in 3-Chloro-4-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for managing the tautomeric behavior of 3-chloro-4-hydroxypyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to tautomerism in their synthetic workflows. As a versatile heterocyclic building block, understanding and controlling its reactivity is paramount for achieving desired reaction outcomes, improving yields, and ensuring product purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions - The Fundamentals of Tautomerism

This section addresses the foundational principles governing the tautomeric equilibrium of this compound.

Q1: What are the primary tautomeric forms of this compound, and which one is dominant?

Answer: this compound exists in a dynamic equilibrium between two primary tautomeric forms: the 4-hydroxypyridine (enol-imine) form and the 4-pyridone (keto-amine) form. In the vast majority of conditions, particularly in solution and the solid state, the equilibrium overwhelmingly favors the 3-chloro-1H-pyridin-4-one (4-pyridone) tautomer.[1][2]

The causality for this preference is rooted in two key factors:

  • Aromaticity and Bond Energies: The 4-pyridone form, while having a C=O bond, retains its aromatic character. The lone pair of electrons on the nitrogen atom can be delocalized into the ring system, fulfilling Hückel's rule for aromaticity.[1] This aromatic stabilization, combined with the high strength of the carbon-oxygen double bond (C=O), makes the pyridone tautomer thermodynamically more stable than the hydroxypyridine form.[2]

  • Intermolecular Interactions: In condensed phases, the N-H and C=O groups of the 4-pyridone tautomer are excellent hydrogen bond donors and acceptors, respectively. This leads to strong intermolecular hydrogen bonding, often forming stable dimers, which further stabilizes this form over the hydroxypyridine tautomer.[1]

Caption: Tautomeric equilibrium of this compound.

Q2: How does the chlorine substituent at the 3-position influence the tautomeric equilibrium?

Answer: The chlorine atom at the 3-position is an electron-withdrawing group. Its inductive effect can influence the electron density of the pyridine ring and the acidity of the proton involved in the tautomerization. Studies on halogenated 2-hydroxypyridines have shown that chlorination can further stabilize the pyridone (C=O) form.[3][4] By withdrawing electron density, the chlorine atom increases the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, but the overall thermodynamic preference for the resonance-stabilized pyridone structure is enhanced.

Section 2: Troubleshooting Guide for Synthetic Reactions

This section tackles common problems encountered during synthesis and provides actionable solutions.

Q3: My reaction with an alkyl halide is giving a mixture of N- and O-alkylation products. How can I improve selectivity?

Answer: This is the most common challenge and arises because the deprotonated intermediate is an ambident nucleophile , with reactivity at both the nitrogen and oxygen atoms. Since the 4-pyridone is the major tautomer, N-alkylation is often the default pathway, but O-alkylation is a persistent and competitive side reaction. Selectivity is critically dependent on the reaction conditions.

Troubleshooting Steps:

  • Analyze Your Base and Solvent System:

    • For N-Alkylation (Kinetic Control): Use a strong, non-coordinating base (like NaH) in a polar aprotic solvent (like DMF or THF). This generates a "harder" sodium counter-ion that associates more tightly with the "harder" oxygen atom, leaving the "softer" nitrogen atom more available for nucleophilic attack by a soft electrophile like an alkyl halide.

    • For O-Alkylation (Thermodynamic Control): Use a weaker base (like K₂CO₃ or Cs₂CO₃) in a polar protic solvent (like ethanol) or a polar aprotic solvent like DMF. Larger, "softer" counter-ions (K⁺, Cs⁺) coordinate less tightly with the oxygen, making it more available for reaction. O-alkylation often leads to the thermodynamically more stable product.

  • Evaluate the Electrophile: Hard electrophiles (e.g., acyl chlorides, silyl chlorides) tend to react at the more electronegative oxygen atom (O-acylation, O-silylation). Softer electrophiles (e.g., alkyl halides) have a higher propensity for reacting at the nitrogen atom.

  • Implement a Protecting Group Strategy: For ultimate control, chemical protection is the most robust method. This is detailed in Section 3.

Q4: I need to perform a reaction that requires the hydroxypyridine (enol) form, but my yields are poor. What can I do?

Answer: Since the pyridone form is dominant, reactions requiring the enol tautomer are inherently disfavored. To drive the reaction through the minor enol tautomer, you must shift the equilibrium or trap the enol form as it is generated.

Troubleshooting Steps:

  • Solvent Selection: Switch to a non-polar, aprotic solvent (e.g., cyclohexane, toluene, or CCl₄). These solvents destabilize the polar pyridone tautomer, thereby increasing the relative concentration of the less polar hydroxypyridine form.[5][6]

  • Use of Trapping Reagents: Employ a highly reactive electrophile that reacts preferentially and rapidly with the hydroxyl group. For example, when attempting O-acylation, use a strong acylating agent like trifluoroacetic anhydride in the presence of a non-nucleophilic base.

  • Protecting Group Strategy: The most reliable method is to protect the nitrogen atom first, perform the desired reaction on the oxygen, and then deprotect the nitrogen. This workflow guarantees that the reactivity occurs at the oxygen.

Section 3: Strategic Protocols for Controlling Reactivity

This section provides detailed experimental frameworks for achieving selective reactions.

Strategy 1: Control via Solvent and Counter-Ion Selection

The choice of solvent and the counter-ion from the base can steer the reaction towards N- or O-alkylation.

Parameter Favors N-Alkylation (Kinetic Product) Favors O-Alkylation (Thermodynamic Product) Causality
Solvent Polar Aprotic (THF, Dioxane, DMF)Polar Protic (Ethanol, Water) or Polar Aprotic (DMF)Polar aprotic solvents solvate the cation but not the anion, increasing anion reactivity. Polar protic solvents stabilize the oxygen anion via H-bonding.[7][8]
Base/Counter-ion NaH, LiHMDS (Na⁺, Li⁺)K₂CO₃, Cs₂CO₃ (K⁺, Cs⁺)Small, "hard" cations (Li⁺, Na⁺) coordinate tightly to the hard oxygen atom, sterically hindering it and favoring attack at the softer nitrogen. Larger, "softer" cations (K⁺, Cs⁺) dissociate more readily in solution, making both N and O available.
Temperature Low Temperature (-78 °C to 0 °C)Room Temperature to RefluxLower temperatures favor the kinetically controlled product (often N-alkylation), while higher temperatures allow the system to reach thermodynamic equilibrium, which may favor the O-alkylated product.[9]
Strategy 2: The Protecting Group Workflow

For unambiguous selectivity, a protection-reaction-deprotection sequence is the gold standard.[10]

Protocol 2.1: Selective O-Alkylation via N-Protection

This protocol is conceptual, as direct N-protection can be challenging. A more common route is to synthesize the desired O-substituted pyridine through other means. However, if direct manipulation is required, a bulky N-protecting group that can withstand the subsequent reaction conditions would be necessary.

Protocol 2.2: Selective N-Alkylation via O-Protection

This is a highly effective and practical strategy to ensure exclusive N-functionalization.

Step 1: O-Protection (Silylation)

  • Suspend this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).

  • Add a suitable base, such as triethylamine (1.5 eq) or imidazole (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with saturated aqueous NH₄Cl, extracting with an organic solvent, drying, and purifying by column chromatography to yield the O-silylated intermediate.

Step 2: N-Alkylation

  • Dissolve the purified O-silylated intermediate (1.0 eq) in a dry, polar aprotic solvent like DMF.

  • Cool to 0 °C and add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) and allow the reaction to proceed, monitoring by TLC or LC-MS.

  • Upon completion, quench carefully with water and perform a standard extractive workup and purification.

Step 3: O-Deprotection

  • Dissolve the N-alkylated, O-protected product in THF.

  • Add a deprotection reagent such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) or aqueous HCl.

  • Stir at room temperature until the silyl group is cleaved.

  • Perform a standard workup and purification to obtain the pure N-alkylated-4-pyridone.

ProtectionWorkflow Start This compound Protect Step 1: O-Protection (e.g., TBDMSCl, Imidazole) Forms O-silyl ether Start->Protect Isolate Intermediate React Step 2: N-Alkylation (e.g., NaH, Alkyl Halide) Forms N-alkyl product Protect->React Isolate Intermediate Deprotect Step 3: O-Deprotection (e.g., TBAF or HCl) Removes silyl group React->Deprotect Isolate Intermediate End Pure N-Alkyl-4-pyridone Deprotect->End

Caption: Workflow for selective N-alkylation using an O-protection strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the analytical methodologies for the characterization of 3-Chloro-4-hydroxypyridine (CAS No: 89284-20-8). In the landscape of pharmaceutical synthesis and materials science, the precise characterization of heterocyclic building blocks is not merely a procedural step but the foundation of quality, safety, and efficacy. This document moves beyond rote protocols to provide a comparative analysis of the principal analytical techniques, grounded in the fundamental physicochemical properties of the molecule. Our focus is on the "why"—the scientific rationale behind method selection and experimental design—to empower you to make informed decisions in your laboratory.

A unique and central feature of this compound is its existence as a dynamic equilibrium of two tautomeric forms: the hydroxy form and the pyridone form. This tautomerism is the single most critical factor influencing its analytical behavior and the interpretation of spectral and chromatographic data. The pyridone form is often the predominant tautomer, stabilized by its amide-like resonance and capacity for intermolecular hydrogen bonding.[1][2] This guide will consistently refer back to this equilibrium as we compare and contrast the available analytical techniques.

The Crucial Role of Tautomerism

Understanding the tautomeric equilibrium between this compound and 3-Chloro-4-pyridone is paramount. The choice of solvent and the physical state (solid vs. solution) can shift this equilibrium, directly impacting the results of your analysis. An analytical method does not just characterize a static molecule; it provides a snapshot of the predominant species under the specific experimental conditions.

Tautomerism Fig. 1: Tautomeric Equilibrium of this compound cluster_hydroxy cluster_pyridone Hydroxy Pyridone Hydroxy->Pyridone Equilibrium

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR is the most powerful technique for the unambiguous structural elucidation of this compound, as it directly probes the molecular skeleton and provides clear evidence of the predominant tautomeric form in solution.

Expertise & Experience: Interpreting the Tautomers

The key distinction in the ¹H NMR spectrum will be the presence of either a broad signal for the hydroxyl proton (-OH) in the hydroxy form or a broad signal for the amine proton (-NH) in the pyridone form. The chemical shifts of the aromatic protons are also diagnostic. The pyridone tautomer will influence the electron density around the ring differently than the hydroxyl substituent, leading to predictable shifts. Similarly, ¹³C NMR will show a characteristic C=O signal (typically >160 ppm) if the pyridone form is present.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.[3] The choice of solvent is critical, as it can influence the tautomeric equilibrium.[4] DMSO-d₆ is often an excellent choice as it can solubilize both forms and its residual proton peak does not typically interfere with analyte signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are necessary due to the low natural abundance of ¹³C.

    • (Optional but Recommended) Perform advanced experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons, and 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.[5]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the chemical shift using the residual solvent peak as an internal reference. Integrate proton signals and analyze coupling constants to confirm the substitution pattern.

Parameter Expected Observation for 3-Chloro-4-pyridone Tautomer Rationale
¹H Signal (NH) Broad singlet, ~11-14 ppmThe acidic proton on the nitrogen atom is deshielded.
¹H Signals (Ring) Three distinct signals in the aromatic region (~6-8.5 ppm)The protons on the pyridine ring will have characteristic chemical shifts and coupling constants (J-coupling).
¹³C Signal (C=O) ~170-180 ppmThe carbonyl carbon is highly deshielded, providing definitive evidence of the pyridone form.
¹³C Signals (Ring) Five signals corresponding to the ring carbons.Chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and carbonyl group.

Chromatographic Techniques: Purity and Quantification

Chromatography is indispensable for assessing the purity of this compound and for quantifying it in complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated entirely by the compound's physical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier choice for the purity analysis and quantification of this compound due to its non-volatile and thermally stable nature. Reversed-phase HPLC (RP-HPLC) is the most effective modality.

Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse for separating moderately polar compounds. Its non-polar stationary phase retains the analyte from a polar mobile phase, allowing for excellent separation from more polar or less polar impurities.[6]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. An acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This serves a critical purpose: it protonates the pyridine nitrogen, ensuring a consistent charge state and leading to sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica support.[7]

  • Detection: UV detection is ideal, as the pyridine ring is a strong chromophore. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the 250-310 nm range.

Experimental Protocol: RP-HPLC for Purity and Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined λmax (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Prepare working standards and samples by dilution.

  • Analysis: For quantification, generate a calibration curve using at least five standard concentrations. For purity, analyze the sample and report the area percent of the main peak relative to all other peaks.

Parameter Typical Performance Reference
Linearity (R²) > 0.999[8]
Accuracy (% Recovery) 98.0 - 102.0%[9]
Precision (% RSD) < 2.0%[9]
Limit of Detection (LOD) ng/mL range[6]
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of this compound is problematic due to its low volatility and the presence of an active hydrogen (-OH or -NH), which causes peak tailing and potential thermal degradation. Therefore, derivatization is mandatory .

The Necessity of Derivatization: The active proton must be replaced with a non-polar, thermally stable group. Silylation is the most common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][11] This reaction replaces the active proton with a trimethylsilyl (TMS) group, creating a volatile derivative suitable for GC analysis. It is crucial to perform this reaction under anhydrous conditions, as moisture will hydrolyze the silylating reagent and the derivatized product.[12]

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • Place ~1 mg of the dried sample into a reaction vial.

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).[3]

    • Seal the vial and heat at 60-70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Injector Temperature: 250 - 280 °C.

    • Oven Program: Start at 100°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. The resulting mass spectrum will correspond to the TMS-derivatized molecule and its fragments, providing definitive identification.

Spectroscopic Fingerprinting: IR and UV-Vis

While NMR provides definitive structure, IR and UV-Vis spectroscopy offer rapid, valuable fingerprinting information and are excellent for routine quantification.

Infrared (IR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups. The spectrum will be dominated by the features of the pyridone tautomer.

  • Key Diagnostic Peaks:

    • N-H Stretch: A broad band in the range of 3100-3400 cm⁻¹. Broadening is due to hydrogen bonding.

    • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹. This is a highly characteristic peak for pyridones.

    • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

    • C-Cl Stretch: Typically found in the 700-850 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, robust method for quantifying the compound in solution, provided it is the only absorbing species. The conjugated π-system of the pyridone ring gives rise to strong UV absorbance.[14]

Experimental Protocol: UV-Vis for Quantification
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is stable (e.g., methanol, ethanol, or 0.1 M HCl).

  • Determine λmax: Scan a dilute solution of the compound from 200-400 nm to find the wavelength of maximum absorbance.

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the determined λmax.

  • Quantify Sample: Measure the absorbance of the unknown sample and use the calibration curve (and Beer's Law) to determine its concentration.

Method Selection: A Practical Workflow

The choice of analytical technique is driven by the question you need to answer. This workflow provides a logical decision-making process for selecting the optimal method.

Workflow Start What is the Analytical Goal? Goal_Structure Structural Elucidation (What is it?) Start->Goal_Structure Identity Goal_Purity Purity Assessment (How pure is it?) Start->Goal_Purity Purity Goal_Quant Quantification (How much is there?) Start->Goal_Quant Amount Method_NMR Primary: NMR (¹H, ¹³C, 2D) Goal_Structure->Method_NMR Method_MS_Structure Confirmation: GC-MS (after derivatization) or LC-MS Method_NMR->Method_MS_Structure Confirms Mol. Weight Method_HPLC Primary: RP-HPLC (UV Detection) Goal_Purity->Method_HPLC Method_GC_Purity Alternative: GC-MS (for volatile impurities) Method_HPLC->Method_GC_Purity Complementary Method_HPLC_Quant High Specificity: RP-HPLC Goal_Quant->Method_HPLC_Quant Method_UV Rapid/Routine: UV-Vis Goal_Quant->Method_UV If sample is pure

Caption: Decision workflow for selecting the appropriate analytical method.

Summary Table: Comparison of Analytical Methods

Technique Primary Application Key Advantages Key Limitations
NMR Spectroscopy Structural ElucidationDefinitive structural information; clearly shows tautomerism.Lower sensitivity; requires higher sample amount; expensive.
RP-HPLC Purity, QuantificationHigh precision and accuracy; robust; high throughput.Provides limited structural information without a mass detector (LC-MS).
GC-MS Identification, Trace AnalysisHigh sensitivity and specificity (mass spectrum).Mandatory derivatization ; not suitable for non-volatile impurities.
FTIR Spectroscopy Functional Group IDRapid, non-destructive, provides a "fingerprint."Limited for quantification; cannot distinguish complex mixtures.
UV-Vis Spectroscopy QuantificationSimple, inexpensive, robust for pure samples.Low specificity; susceptible to interference from other absorbing compounds.

References

A Senior Application Scientist's Guide to the Analysis of 3-Chloro-4-hydroxypyridine and its Derivatives: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of heterocyclic compounds is paramount. 3-Chloro-4-hydroxypyridine, a key intermediate and structural motif in various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its polarity and chemical properties.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound and its derivatives. Our focus is on elucidating the causality behind methodological choices to empower researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical needs.

Understanding the Analyte: this compound

This compound is a polar, aromatic heterocyclic compound. The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes the molecule water-soluble and capable of hydrogen bonding.[3] Crucially, the hydroxyl group imparts a non-volatile nature and potential thermal lability, characteristics that fundamentally dictate the choice of analytical methodology.[4][5] While HPLC is well-suited for non-volatile and thermally unstable compounds, GC requires analytes to be volatile and thermally stable.[6]

The Core Methodologies: A Head-to-Head Comparison

The primary distinction between HPLC and GC lies in the mobile phase used to transport the sample through the analytical column.[6] HPLC employs a liquid mobile phase, whereas GC uses an inert gas.[5] This difference is the genesis of their divergent capabilities and applications.

G cluster_analyte Analyte: this compound cluster_hplc HPLC Path cluster_gcms GC-MS Path Analyte Polar, Non-Volatile, Thermally Sensitive HPLC HPLC (Liquid Mobile Phase) Analyte->HPLC GCMS GC-MS (Gas Mobile Phase) Analyte->GCMS HPLC_Prep Minimal Prep: Dissolution in Mobile Phase HPLC->HPLC_Prep Suited for non-volatile analytes HPLC_Analysis Direct Analysis (Ambient Temperature) HPLC_Prep->HPLC_Analysis HPLC_Result Robust Quantification & Impurity Profiling HPLC_Analysis->HPLC_Result GCMS_Prep Mandatory Prep: Derivatization (e.g., Silylation) GCMS->GCMS_Prep Requires volatile analytes GCMS_Analysis Analysis of Volatile Derivative (High Temperature) GCMS_Prep->GCMS_Analysis GCMS_Result High-Sensitivity Analysis, Structural Elucidation GCMS_Analysis->GCMS_Result

Caption: Logical workflow for analyzing this compound via HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the quintessential technique for analyzing non-volatile, polar, and thermally unstable compounds, making it an ideal first choice for this compound.[4]

Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] For a polar compound like this compound, a reversed-phase (RP-HPLC) setup is typically the most effective.

Why Reversed-Phase? In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Polar analytes have a lower affinity for the non-polar stationary phase and elute earlier, while non-polar impurities would be retained longer. This allows for excellent separation from less polar starting materials or degradation products.

Protocol 1: A Self-Validating RP-HPLC-UV Method

This protocol is designed for the quantification and impurity profiling of this compound.

1. Instrumentation and Columns:

  • System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point. The C18 phase provides the necessary hydrophobicity to resolve the analyte from related substances.
  • Justification: The choice of a C18 column is based on its wide availability and proven efficacy for separating polar aromatic compounds from non-polar impurities.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Justification: A buffered mobile phase is crucial for achieving reproducible chromatography of ionizable compounds like pyridines. Formic acid is an MS-compatible modifier that protonates the pyridine nitrogen, leading to sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.[8]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 275 nm (based on the typical UV absorbance of hydroxypyridine derivatives).
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 60% B
  • 15-17 min: 60% B
  • 17-18 min: 60% to 5% B
  • 18-25 min: 5% B (re-equilibration)
  • Justification: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable runtime. The final hold at 5% B ensures the column is fully re-equilibrated before the next injection, which is critical for retention time reproducibility.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
  • Filter through a 0.45 µm syringe filter before injection.
  • Justification: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent sample precipitation on the column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural identification capabilities, but its application to polar, non-volatile compounds like this compound is not direct.[9] The high temperatures used in the GC inlet and column (typically 150-300°C) would cause degradation of the underivatized molecule.[5] Therefore, a chemical modification step, known as derivatization , is mandatory.

The Necessity of Derivatization: Derivatization is a chemical reaction that transforms an analyte into a more volatile and thermally stable form suitable for GC analysis.[10][11] For compounds with active hydrogen atoms, such as the hydroxyl group in our analyte, silylation is the most common approach.[12]

G cluster_reaction Silylation Derivatization Reaction Analyte This compound (Non-Volatile) Product Silylated Derivative (Volatile & Thermally Stable) Analyte->Product + Reagent Silylating Reagent (e.g., BSTFA) Reagent->Product +

Caption: The core concept of derivatization for GC-MS analysis.

In silylation, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[10] This reaction eliminates the potential for hydrogen bonding, thereby increasing volatility and thermal stability.[13] A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

Protocol 2: A Self-Validating GC-MS Method with Derivatization

This protocol is designed for the sensitive detection and structural confirmation of this compound.

1. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.
  • Justification: Heating accelerates the derivatization reaction to ensure complete conversion. Incomplete derivatization can lead to multiple peaks for the same analyte and inaccurate quantification.[12] The choice of solvent is critical; pyridine can act as a catalyst and is effective at dissolving the analyte.

2. Instrumentation and Columns:

  • System: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
  • Justification: This type of column is a general-purpose, robust column that provides excellent separation for a wide range of derivatized compounds.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 20:1 ratio) to prevent overloading the column.
  • Oven Temperature Program:
  • Initial: 100 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Final Hold: 5 min at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 50-500 m/z.
  • Justification: The temperature program is designed to separate the derivatized analyte from solvent fronts and potential side-reaction products. The high final temperature ensures that any less volatile components are eluted from the column. EI at 70 eV provides reproducible fragmentation patterns that can be compared against mass spectral libraries for confident identification.[7]

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not merely about feasibility but about aligning the technique's strengths with the analytical objective.

FeatureHPLC-UVGC-MSRationale & Causality
Sample Preparation Simple (dissolution)Complex (derivatization required)Why? HPLC's liquid mobile phase is compatible with the analyte's native state. GC requires conversion to a volatile form.[9][14]
Analysis Time Moderate (15-25 min)Fast (10-20 min post-prep)Why? GC separations in narrow-bore capillary columns are often faster than HPLC separations. However, this excludes the mandatory sample prep time for GC.[4]
Sensitivity Good (ppm range)Excellent (ppb range or lower)Why? Mass spectrometers are inherently more sensitive detectors than UV detectors. GC-MS benefits from low background noise.[9]
Specificity Moderate (based on RT & UV)Very High (based on RT & Mass Spectrum)Why? The mass spectrum provides a unique molecular fingerprint, allowing for unambiguous identification and structural elucidation.[7]
Quantification ExcellentGood (can be complex)Why? HPLC-UV offers excellent linearity and reproducibility for quantification. Quantification in GC-MS can be affected by derivatization efficiency and matrix effects.[15]
Application Focus Purity, Assay, Impurity Profiling Trace Analysis, Contaminant ID, Structural Confirmation Why? HPLC is robust for routine QC. GC-MS excels where utmost sensitivity and confident identification are required.[4][16]
Cost per Analysis Higher (solvent consumption)Lower (gas consumption)Why? HPLC requires continuous consumption of high-purity, expensive solvents. GC primarily uses inert gases.[6]

Conclusion and Recommendation for Drug Development Professionals

For the routine analysis of this compound and its derivatives in a drug development setting, HPLC is the superior primary technique. Its ability to analyze the compound in its native state, simple sample preparation, and excellent quantitative performance make it ideal for assays, purity determinations, and stability studies.[4]

GC-MS serves as a powerful complementary and orthogonal technique. It should be employed when:

  • Trace-level impurities need to be detected and identified, especially volatile or semi-volatile ones.[17]

  • Unambiguous structural confirmation of an unknown impurity or degradation product is required. The fragmentation pattern from GC-MS provides invaluable structural information that UV detection cannot.

  • A secondary, confirmatory method is needed for method validation or release testing to ensure no impurities are co-eluting with the main peak in the HPLC method.

By leveraging the strengths of both techniques, researchers can build a comprehensive analytical profile of this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Reactivity of 3-Chloro-4-hydroxypyridine and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated pyridines are foundational pillars in the architecture of modern chemical synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the strategic placement of a halogen atom, which acts as a synthetic handle for a wide array of transformations. Among these, 3-Chloro-4-hydroxypyridine is a compound of particular interest due to its unique substitution pattern, which imparts a distinct reactivity profile.

This guide provides an in-depth, objective comparison of the reactivity of this compound with other halopyridine alternatives. We will delve into the electronic and structural factors that govern their behavior in two principal classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for strategic synthetic planning.

Fundamental Principles: Electronic and Structural Effects on Reactivity

The reactivity of any halopyridine is not determined by the halogen alone but by a complex interplay of electronic effects inherent to the pyridine ring and its substituents.

  • The Pyridine Ring: The pyridine ring is intrinsically electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons, making them more electrophilic and thus susceptible to attack by nucleophiles.[2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2]

  • The Halogen's Dual Role: The halogen atom exerts two opposing electronic effects: it withdraws electron density through induction (-I effect) and donates electron density through resonance (+R effect). For halogens, the inductive effect is dominant, further increasing the ring's electrophilicity.

  • The 4-Hydroxyl Group and Tautomerism: The 4-hydroxyl group in this compound is not a simple spectator. It exists in a tautomeric equilibrium with its corresponding pyridone form, 3-chloro-4-pyridone. The keto (pyridone) form is often the more thermodynamically stable tautomer and significantly influences the electronic landscape of the molecule.[3] This tautomerism can alter the aromaticity and electron distribution, thereby affecting reaction pathways.

  • Positional Isomerism: The location of the halogen atom is critical. Halogens at the C2 and C4 positions are generally more susceptible to displacement in SNAr reactions because the anionic intermediate can be effectively stabilized by delocalizing the negative charge onto the ring nitrogen.[4] Halogens at the C3 and C5 positions lack this direct resonance stabilization, rendering them significantly less reactive in SNAr.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of heterocyclic chemistry, proceeding via a two-step addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores aromaticity.[5]

The Reactivity Profile of this compound

In SNAr reactions, this compound exhibits low reactivity . The primary reason is the C3 position of the chlorine atom. As illustrated below, when a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the electronegative ring nitrogen. This lack of stabilization makes the intermediate energetically unfavorable and increases the activation energy for the reaction.

Comparison with Other Halopyridines

The reactivity of halopyridines in SNAr is profoundly influenced by the position of the halogen and the nature of other ring substituents.

  • Positional Isomers (vs. 2-Chloro- and 4-Chloropyridine): Both 2-chloropyridine and 4-chloropyridine are significantly more reactive than 3-chloropyridine. In these isomers, nucleophilic attack leads to a Meisenheimer complex where the negative charge is delocalized onto the nitrogen, providing substantial stabilization.[4]

  • Effect of the Halogen (F vs. Cl): In SNAr, the reactivity trend for the leaving group is often F > Cl > Br > I.[5] This counterintuitive trend arises because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] The highly electronegative fluorine atom strongly polarizes the C-F bond and activates the ring toward attack, accelerating the reaction despite having the strongest carbon-halogen bond.[5][6] Therefore, 3-fluoro-4-hydroxypyridine would be expected to be more reactive than its chloro-analogue.

  • Effect of Activating Groups (vs. 2-Chloro-5-nitropyridine): The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), ortho or para to the leaving group dramatically accelerates SNAr reactions.[7] For example, 2-chloro-5-nitropyridine is highly reactive because the nitro group provides excellent stabilization for the negative charge in the Meisenheimer intermediate. This compound lacks such a powerful, well-positioned activating group.

SNAr Mechanism Workflow

Caption: Generalized workflow for the SNAr mechanism.

Data Summary: Comparative SNAr Reactivity
HalopyridinePosition of HalogenOther SubstituentsRelative SNAr ReactivityRationale
2-ChloropyridineC2NoneHighN-atom stabilizes Meisenheimer complex.[4]
3-ChloropyridineC3NoneVery LowN-atom cannot stabilize Meisenheimer complex.
4-ChloropyridineC4NoneHighN-atom stabilizes Meisenheimer complex.[4]
This compound C3 4-OH Very Low C3 position is inherently unreactive.
2-Chloro-5-nitropyridineC25-NO2Very HighStrong activation from para-nitro group.[7]
2-FluoropyridineC2NoneVery HighHigh electronegativity of F activates the ring.[6]
Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with an Amine

This protocol describes a typical procedure for the SNAr reaction, a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv.).

  • Solvent and Reagents: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile). Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as K2CO3 or Et3N (2.0-3.0 equiv.) to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-120 °C. The choice of temperature is causal; it must be sufficient to overcome the activation energy barrier, which is higher for less reactive substrates.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired substituted pyridine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming C-C and C-heteroatom bonds.[1][8] The reactivity in these transformations is governed by a different set of principles than SNAr, primarily the strength of the carbon-halogen bond.

The general catalytic cycle involves three key steps: oxidative addition of the halopyridine to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The oxidative addition step is often rate-determining and is highly dependent on the C-X bond energy.

The Reactivity Profile of this compound

As a chloro-heteroarene, this compound is a moderately challenging substrate for cross-coupling reactions. The C-Cl bond is strong and less readily cleaved than C-Br or C-I bonds. Consequently, its successful coupling requires more reactive palladium catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[9] The 4-hydroxy group may also interact with the catalyst or require specific bases to avoid undesirable side reactions.

Comparison with Other Halopyridines
  • Effect of the Halogen (I > Br > Cl): This is the most critical factor. The reactivity trend is a direct inverse of the C-X bond dissociation energy: I > Br > Cl >> F.[10] 3-Iodopyridines and 3-bromopyridines are significantly more reactive than 3-chloropyridines and can often be coupled using less specialized "first-generation" catalysts like Pd(PPh3)4.[1] Fluoropyridines are generally unreactive in these transformations.[10]

  • Effect of Position (C2 vs. C3 vs. C4): The position of the halogen can influence reaction rates, although the effect is less pronounced than in SNAr. Halides at the C2 position can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[11] However, under specific ligand-controlled conditions, unconventional selectivity can be achieved. For example, highly sterically hindered ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines.[12]

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle cluster_inputs Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X PdII_R_Base R-Pd(II)Ln-OR' PdII_RX->PdII_R_Base Ligand Exchange PdII_R_R1 R-Pd(II)Ln-R¹ PdII_R_Base->PdII_R_R1 PdII_R_R1->Pd0 Product Product (R-R¹) PdII_R_R1->Product Reductive Elimination Halopyridine Halopyridine (R-X) Halopyridine->PdII_RX Oxidative Addition BoronicAcid Boronic Acid (R¹-B(OH)₂) BoronicAcid->PdII_R_R1 Transmetalation Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Data Summary: Comparative Suzuki Coupling Reactivity
HalopyridineC-X Bond Energy (approx. kJ/mol)Relative ReactivityTypical Catalyst Requirement
3-Iodopyridine~270Very HighStandard Pd catalysts (e.g., Pd(PPh3)4).[1]
3-Bromopyridine~315HighStandard to moderately active catalysts.[1]
3-Chloropyridine ~380 Moderate Highly active catalysts (e.g., Pd/Buchwald ligands).
3-Fluoropyridine~490InertGenerally unreactive under standard conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

This protocol provides a robust, self-validating workflow for the coupling of challenging chloro-heteroarenes.

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. This is a critical choice to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Setup: To a dry Schlenk tube, add the chloropyridine (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and a powdered, anhydrous base (e.g., K3PO4 or K2CO3, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2 or a pre-catalyst like XPhos Pd G2, 1-5 mol%) and the appropriate phosphine ligand (e.g., XPhos, SPhos, 1.1-1.2 equiv. relative to Pd) in an anhydrous, deoxygenated solvent (e.g., dioxane, toluene, or DMF).

  • Reaction Execution: Add the catalyst solution to the Schlenk tube containing the solids. Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. The disappearance of the starting material and the appearance of the product mass signal a successful reaction.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to obtain the pure coupled product.

Conclusion

The reactivity of this compound is distinctly defined by its substitution pattern. It is largely unreactive in Nucleophilic Aromatic Substitution (SNAr) reactions, a characteristic shared with other 3-halopyridines, due to the inability of the ring nitrogen to stabilize the key anionic intermediate. This stands in stark contrast to the high reactivity of 2- and 4-halopyridines.

In Palladium-Catalyzed Cross-Coupling reactions, its reactivity is typical of a chloro-heteroarene. It is significantly less reactive than its bromo and iodo counterparts, necessitating the use of advanced, highly active catalytic systems to facilitate the rate-limiting oxidative addition step. The choice of ligand is paramount to achieving high yields.

Ultimately, a deep understanding of the underlying electronic principles and reaction mechanisms is essential for selecting the appropriate halopyridine substrate and designing an effective synthetic strategy. This guide provides the foundational data and experimental insights to empower researchers to harness the unique chemical potential of this compound and its relatives in their synthetic endeavors.

References

The Unambiguous Arbitrator: Validating the Molecular Structure of 3-Chloro-4-hydroxypyridine with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For researchers and developers, an unassailable understanding of atomic connectivity, stereochemistry, and intermolecular interactions is the bedrock upon which all further investigation is built. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for obtaining a high-resolution, unambiguous depiction of a molecule's architecture in the solid state. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, using the structural validation of 3-Chloro-4-hydroxypyridine as a focal point.

The Gold Standard: Why X-ray Crystallography Prevails

Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, and bond angles. This technique relies on the diffraction of X-rays by a well-ordered crystalline lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic structure can be elucidated. Its ability to determine absolute configuration makes it an indispensable tool in pharmaceutical development where enantiomeric purity is critical.

While a specific crystal structure for this compound is not publicly available in open literature at the time of this writing, we can look to the closely related compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), for which co-crystal structures have been extensively studied. The principles and methodologies applied to CHPAA are directly analogous to those that would be used for this compound.

A Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical technique for structure determination is often dictated by the nature of the sample, the information required, and experimental constraints. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, relative stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity information)
Key Advantage Unambiguous 3D structure determinationProvides information on dynamic processes in solutionHigh sensitivity and requires very small sample amounts
Key Limitation Requires a suitable single crystal, which can be challenging to growCan be complex to interpret for large molecules; does not provide absolute configuration directlyProvides indirect structural information that often requires confirmation by other methods

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a validated crystal structure is a meticulous process. The following diagram outlines the typical workflow for the X-ray crystallographic validation of a small molecule like this compound.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->CrystalGrowth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: A typical workflow for the structural validation of a small molecule by X-ray crystallography.

Detailed Experimental Protocol: A Representative Example

Based on the methodologies used for the related compound 3-chloro-4-hydroxyphenylacetic acid, a typical protocol for this compound would be as follows:

1. Synthesis and Purification:

  • Synthesize this compound using an appropriate synthetic route, for example, via the oxidation of 3-chloropyridine followed by hydroxylation.

  • Purify the crude product to ≥98% purity, as confirmed by NMR or HPLC, using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.

2. Single Crystal Growth:

  • Dissolve the purified this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, or acetone) to near saturation.

  • Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature. Allow several days to weeks for the formation of well-defined, single crystals.

  • Alternatively, vapor diffusion or slow cooling methods can be utilized to obtain high-quality crystals.

3. X-ray Diffraction Data Collection:

  • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.

4. Structure Solution and Refinement:

  • Process the collected diffraction data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

5. Structure Validation:

  • Validate the final crystal structure using software such as PLATON or the IUCr's checkCIF service. This step checks for missed symmetry, geometric inconsistencies, and other potential errors in the crystallographic data.

Complementary Insights from NMR and Mass Spectrometry

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR and MS offer valuable complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C). For this compound, ¹H and ¹³C NMR would confirm the presence of the pyridine ring and the relative positions of the substituents.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would provide strong evidence for the substitution pattern. For instance, the protons at positions 2, 5, and 6 would exhibit characteristic chemical shifts and coupling constants (J-values) that are influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be indicative of their electronic environment, with the carbon attached to the chlorine and the carbon attached to the hydroxyl group showing significant shifts.

While NMR is powerful for confirming connectivity, it generally provides information about the time-averaged structure in solution and does not directly yield the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molecular weight: 129.54 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 129 and an M+2 peak at m/z 131 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern can also offer structural clues. Common fragmentation pathways for pyridines involve the loss of HCN or cleavage of the ring. The presence of the chloro and hydroxyl substituents would also influence the fragmentation, potentially leading to the loss of Cl or OH radicals.

Analytical Techniques Comparison Logical Relationship of Analytical Techniques cluster_info Xray X-ray Crystallography Structure Definitive 3D Structure Xray->Structure Definitive Xray_info Solid-state structure Absolute configuration Bond lengths & angles Xray->Xray_info NMR NMR Spectroscopy NMR->Structure Supportive NMR_info Solution-state structure Connectivity Dynamic information NMR->NMR_info MS Mass Spectrometry MS->Structure Supportive MS_info Molecular weight Elemental composition Fragmentation pattern MS->MS_info

Caption: The relationship between primary analytical techniques for structural elucidation.

Conclusion

For the unequivocal validation of the three-dimensional structure of this compound, single-crystal X-ray crystallography stands as the paramount technique. It provides a level of detail and certainty that is unmatched by other methods. While NMR and Mass Spectrometry are invaluable for confirming the molecular formula and connectivity, and for providing insights into the molecule's behavior in solution, they do not offer the definitive, high-resolution structural picture that is often required in drug development and materials science. Therefore, a comprehensive approach that utilizes all three techniques provides the most robust and complete characterization of a novel chemical entity, with X-ray crystallography serving as the final and most authoritative arbiter of its structure.

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 3-Chloro-4-hydroxypyridine is a key heterocyclic building block, and its purity is paramount to the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of synthesized this compound, grounded in the principles of analytical chemistry and backed by field-proven insights.

The Rationale: Why Purity Assessment is Non-Negotiable

The synthesis of this compound, like many multi-step organic syntheses, is susceptible to the formation of various impurities. These can include unreacted starting materials, isomeric byproducts, and degradation products.[1] For instance, incomplete chlorination or hydroxylation can lead to residual precursors, while non-regioselective reactions could produce isomers that are difficult to separate. The presence of even minor impurities can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of new, unexpected byproducts.

  • Compromised Biological Activity: In a drug development context, impurities may exhibit their own pharmacological or toxicological effects, confounding screening results.[2]

  • Regulatory Hurdles: For pharmaceutical applications, stringent purity thresholds (often ≥99.5%) are mandated by regulatory bodies to ensure patient safety.[3]

A robust, multi-faceted analytical approach is therefore essential to not only quantify the main compound but also to detect, identify, and quantify any potential impurities.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is a critical decision driven by the physicochemical properties of this compound (Molecular Weight: 129.54 g/mol , Melting Point: ~204-205°C) and the specific information required.[4][5] The three most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_input Purity Assessment Workflow cluster_methods Primary Analytical Methods cluster_output Data Analysis & Reporting Sample Synthesized Batch of 3-Chloro-4-HP Initial Initial Screening (TLC, Melting Point) Sample->Initial Basic Checks HPLC HPLC-UV/DAD (Quantitative Purity) Initial->HPLC Primary Assay GCMS GC-MS (Volatile Impurities) Initial->GCMS If Volatiles Suspected NMR NMR Spectroscopy (Structural Confirmation) Initial->NMR Definitive ID Report Final Purity Report (Certificate of Analysis) HPLC->Report Purity (%) ID Impurity ID & Structure Elucidation GCMS->ID Mass Spectra NMR->ID Structural Data ID->Report Impurity Profile

Caption: Workflow for comprehensive purity assessment of a synthesized chemical entity.

Data Summary: Head-to-Head Comparison

The table below summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.[6]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) in a magnetic field.[3]
Best For Accurate quantification of non-volatile and thermally stable compounds. The gold standard for final purity assay.Detecting and identifying volatile and semi-volatile impurities, even at trace levels.[7]Unambiguous structure confirmation of the main compound and identification of major impurities without requiring reference standards.
Advantages High resolution and sensitivity; excellent reproducibility for quantitative analysis; suitable for thermally labile compounds.[3]High sensitivity and specificity; provides molecular weight and fragmentation data for definitive impurity identification.[8]Provides absolute structural information; can quantify impurities via integration if their structure and proton count are known (qNMR).
Limitations Requires a reference standard for each impurity for accurate identification and quantification; less effective for highly volatile impurities.Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds like this compound, adding complexity.[9]Lower sensitivity compared to HPLC and GC-MS; complex mixtures can lead to overlapping signals, complicating interpretation.
Typical Purity (%) Can reliably determine purity to ≥99.5%.[3]Typically used for qualitative impurity profiling, but can quantify to >98%.[3]Primarily qualitative, but quantitative NMR (qNMR) can provide high accuracy.

In-Depth Methodologies & Experimental Causality

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical chemistry due to its precision and robustness. For this compound, a reverse-phase method is the logical choice.

Why Reverse-Phase? this compound is a polar molecule. In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[10] This setup allows for excellent retention and separation of polar analytes by modulating the polarity of the mobile phase (e.g., by changing the ratio of water to an organic solvent like acetonitrile).

G HPLC vs. GC-MS Separation Principles cluster_hplc HPLC (Liquid-Solid Partitioning) cluster_gcms GC-MS (Gas-Liquid Partitioning) hplc_column Mobile Phase (Liquid) Analyte Mixture Stationary Phase (Solid, e.g., C18) hplc_out Separated Analytes (Based on Polarity) hplc_column:f1->hplc_out Elution gc_column Mobile Phase (Inert Gas) Volatilized Analyte Mixture Stationary Phase (Liquid Film) gc_out Separated Analytes (Based on Boiling Point/Polarity) gc_column:f1->gc_out Elution

Caption: Contrasting separation mechanisms in HPLC and GC-MS.

Self-Validating HPLC Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the pyridine nitrogen, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Detector with Diode Array Detector (DAD) set at 254 nm and 275 nm. Using a DAD allows for peak purity analysis by comparing spectra across a single peak.[3]

    • Column Temperature: 30°C to ensure reproducible retention times.

  • Sample and Standard Preparation:

    • Reference Standard: Prepare a stock solution of certified this compound standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the synthesized sample to the same concentration (1.0 mg/mL).

    • System Suitability Solution: Use the reference standard solution.

  • Analytical Run (Gradient Elution):

    • A gradient is used to ensure that both polar and potential non-polar impurities are eluted and resolved within a reasonable time.

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Ramp linearly to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B and equilibrate.

  • Data Analysis (Trustworthiness through System Suitability):

    • Injection Precision: Inject the reference standard five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

    • Tailing Factor: For the main peak, the tailing factor should be between 0.8 and 1.5.

    • Purity Calculation: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile impurities that might be missed by HPLC, such as residual solvents or volatile byproducts.[11]

Why Derivatization is Sometimes Necessary: The hydroxyl group on this compound makes it polar and capable of hydrogen bonding. This can lead to poor peak shape (tailing) and potential degradation in the hot GC inlet. Silylation (e.g., using MSTFA) can be employed to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, improving volatility and chromatographic performance.[9] However, direct injection can often be successful on modern columns.

GC-MS Protocol:

  • System Preparation:

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial Temp: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show all separated compounds.

    • A mass spectrum is generated for each peak. The fragmentation pattern of the main peak should be consistent with the structure of this compound.

    • Any impurity peaks can be tentatively identified by comparing their mass spectra against a library (e.g., NIST). This provides a powerful tool for identifying unexpected byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation. While less sensitive than chromatographic methods, it provides an unparalleled view of the molecule's structure and can be used to identify and quantify impurities without needing a reference standard for each one.

NMR Protocol:

  • Sample Preparation: Dissolve ~10 mg of the synthesized sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]

  • Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integrals of the signals should correspond to the expected structure of this compound. Impurity signals will appear as extra peaks. The purity can be estimated by comparing the integral of a well-resolved proton signal from the main compound to the integrals of impurity signals.

    • ¹³C NMR: A carbon spectrum will confirm the number of unique carbon environments in the molecule. The presence of more signals than expected indicates impurities.

Conclusion: A Multi-Modal Approach for Unimpeachable Quality

No single analytical method can provide a complete picture of a compound's purity. A truly robust and self-validating assessment of synthesized this compound relies on a logical and orthogonal combination of techniques. The recommended workflow is to use HPLC for accurate quantitative purity determination, GC-MS for the identification of volatile and thermally stable impurities, and NMR for absolute structural confirmation. This multi-modal approach ensures that the material proceeding to the next stage of research or development is of the highest possible quality, safeguarding the integrity of your scientific outcomes.

References

A Researcher's Guide to the Spectroscopic Differentiation of 3-Chloro-4-hydroxypyridine Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the nuanced understanding of molecular structure is paramount. For heterocyclic compounds like 3-chloro-4-hydroxypyridine, this understanding is complicated by the phenomenon of tautomerism, an equilibrium between two or more interconverting structural isomers. This guide provides an in-depth, objective comparison of the two primary tautomeric forms of this compound: the enol form (this compound) and the keto form (3-chloro-1H-pyridin-4-one).

The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and solid-state packing forces.[1][2] Polar solvents tend to favor the more polar pyridone tautomer, while non-polar environments and the gas phase often favor the hydroxypyridine form.[2][3] Consequently, robust characterization requires a multi-faceted spectroscopic approach. Herein, we detail the application of UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by computational analysis, to unequivocally distinguish and characterize these tautomers.

The Tautomeric Equilibrium

The equilibrium between the hydroxypyridine and pyridone forms involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring. This seemingly subtle shift results in significant changes to the electronic structure and, therefore, the spectroscopic properties of the molecule.

Tautomers cluster_enol This compound (Enol Form) cluster_keto 3-chloro-1H-pyridin-4-one (Keto Form) enol Enol Form Structure keto Keto Form Structure enol->keto Proton Transfer

Caption: Tautomeric equilibrium of this compound.

UV-Vis Spectroscopy: A Probe of Electronic Transitions

UV-Vis spectroscopy provides valuable insight into the conjugated π-systems of the tautomers. The differing electronic arrangements of the enol and keto forms give rise to distinct absorption maxima (λmax).

The hydroxypyridine tautomer, being a substituted aromatic pyridine, typically exhibits a π-π* transition at a shorter wavelength. In contrast, the pyridone form, with its cross-conjugated system, often shows a characteristic absorption at a longer wavelength. For the related 3-hydroxypyridine/3-pyridone system, the enol form in cyclohexane shows an absorption peak around 278 nm, while the zwitterionic keto form in water displays two additional peaks at approximately 247 nm and 315 nm.[4]

Expected UV-Vis Absorption Maxima

Tautomer FormExpected λmax (nm)Rationale
This compound (Enol) ~270-280Retains a more traditional aromatic pyridine electronic structure.
3-chloro-1H-pyridin-4-one (Keto) ~250 and ~310The presence of the carbonyl group and altered conjugation leads to different π-π* transition energies.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, and water) to observe shifts in the tautomeric equilibrium.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples from 200 to 400 nm, using the pure solvent as a blank.

  • Analysis: Identify the λmax for each solvent. The relative intensities of the peaks will indicate the predominant tautomer in that specific environment.

UVVis_Workflow A Prepare Solutions (Varying Polarity) B Acquire Spectra (200-400 nm) A->B C Analyze λmax and Intensities B->C D Determine Predominant Tautomer C->D

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structural Details

NMR spectroscopy is arguably the most powerful tool for distinguishing between the tautomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR: The most telling difference will be the presence of either an -OH proton (enol form) or an N-H proton (keto form). The -OH proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration, often appearing between 5-10 ppm. The N-H proton of the pyridone is also broad and generally appears further downfield, often >10 ppm. The chemical shifts of the aromatic protons on the pyridine ring will also differ significantly due to the change in electron distribution. For instance, in 3-hydroxypyridine, the proton chemical shifts are distinct from those in its pyridone counterpart.[5]

¹³C NMR: The carbon spectrum provides a definitive marker. The keto form will exhibit a characteristic carbonyl carbon (C=O) signal in the downfield region of 160-180 ppm. In contrast, the enol form will show a C-OH signal at a more upfield position, typically around 150-160 ppm.

Expected NMR Chemical Shifts (δ, ppm)

NucleusThis compound (Enol)3-chloro-1H-pyridin-4-one (Keto)
¹H (-OH vs -NH) ~5-10 (broad)>10 (broad)
¹³C (C4) ~150-160 (C-OH)~170-180 (C=O)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). DMSO-d₆ is often useful as it can help in observing exchangeable protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹³C, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • Analysis: Integrate the proton signals to determine the relative populations of the tautomers if both are present in solution. Compare the carbon chemical shifts with expected values to confirm the presence of the C=O or C-OH group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying key functional groups that differ between the two tautomers.

The enol form will be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching vibration around 1200 cm⁻¹. The keto form, on the other hand, will show a strong, sharp C=O stretching absorption between 1650-1700 cm⁻¹ and a broader N-H stretching band around 3000-3400 cm⁻¹. The absence of a strong C=O band is a key indicator of the hydroxypyridine form being dominant.[1][6]

Key IR Absorption Frequencies (cm⁻¹)

Tautomer FormKey Vibrational Modes
This compound (Enol) ~3200-3600 (broad, O-H stretch)~1200 (C-O stretch)
3-chloro-1H-pyridin-4-one (Keto) ~3000-3400 (broad, N-H stretch)~1650-1700 (strong, C=O stretch)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Samples can be analyzed in the solid state (e.g., as a KBr pellet) or in solution using an appropriate solvent and cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequencies for the O-H, N-H, C=O, and C-O groups to determine the predominant tautomeric form.

Computational Chemistry: A Predictive and Corroborative Tool

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can provide invaluable insights. Calculations can predict the relative stabilities of the tautomers in the gas phase and in solution (using solvent models).[7][8] Furthermore, theoretical calculations can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) that can be compared with experimental results to aid in spectral assignment.[6][9]

CompChem_Workflow A Build Tautomer Structures B Perform Geometry Optimization A->B C Calculate Relative Energies B->C D Predict Spectroscopic Data (NMR, IR) B->D E Compare with Experimental Data D->E

Caption: Computational chemistry workflow for tautomer analysis.

Conclusion

The differentiation of the this compound tautomers is a critical step in the characterization of this compound. A comprehensive approach utilizing UV-Vis, NMR, and IR spectroscopy, ideally supported by computational analysis, is necessary for an unambiguous assignment. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a robust and reliable determination of the predominant tautomeric form in a given state or solvent. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently tackle this analytical challenge.

References

A Comparative Guide to 3-Chloro-4-hydroxypyridine Derivatives as Enzyme Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a multitude of substitutions, enabling the fine-tuning of pharmacological properties. Among these, 3-chloro-4-hydroxypyridine derivatives have emerged as a promising class of enzyme inhibitors, particularly targeting metalloenzymes crucial in various pathological processes. This guide provides an in-depth, objective comparison of the performance of these derivatives, supported by experimental data and protocols, to empower researchers in their quest for potent and selective enzyme inhibitors.

The Strategic Advantage of the this compound Scaffold

The this compound core offers a unique combination of features that make it an attractive starting point for inhibitor design. The 4-hydroxy group, in conjunction with the pyridine nitrogen, provides a strong bidentate chelation motif for metal ions present in the active sites of many enzymes. The chlorine atom at the 3-position introduces a degree of lipophilicity and can influence the electronic properties of the ring, potentially enhancing binding affinity and cellular permeability. This guide will focus on the evaluation of these derivatives against a key metalloenzyme: prolyl 4-hydroxylase.

Prolyl 4-Hydroxylase: A Key Therapeutic Target

Prolyl 4-hydroxylase (P4H) is a non-heme iron-containing dioxygenase that plays a critical role in collagen biosynthesis.[1] It catalyzes the post-translational hydroxylation of proline residues in procollagen, a step essential for the formation of the stable collagen triple helix.[1] Overactivity of P4H is implicated in fibrotic diseases and cancer, making it a compelling target for therapeutic intervention. Inhibition of P4H can modulate collagen deposition and has shown potential in treating conditions such as liver fibrosis, idiopathic pulmonary fibrosis, and certain cancers.

Comparative Evaluation of Pyridine-Based P4H Inhibitors

While direct comparative studies on a series of this compound derivatives are not extensively published in a single source, we can synthesize data from various studies on related pyridine derivatives to understand the structure-activity relationships (SAR) and the potential of the this compound scaffold.

A key class of pyridine-based P4H inhibitors are pyridine-2,5-dicarboxylic acid derivatives.[2][3] These compounds act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate.[4] The inhibitory activity is sensitive to substitutions on the pyridine ring, highlighting the importance of specific interactions within the enzyme's active site. For instance, the introduction of 5-acyl sulfonamide groups has been shown to yield potent inhibitors.[2]

One notable example from the patent literature is a compound featuring a 3-chloro-phenyl group attached to a 3-hydroxy-pyridine-2-carbonyl scaffold, designed as a HIF-1α prolyl hydroxylase inhibitor.[5] This underscores the therapeutic interest in chlorinated pyridine derivatives for targeting this enzyme family.

To provide a clear comparison, the following table summarizes the inhibitory activities of representative pyridine derivatives against P4H.

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 / KiReference
Pyridine-2,5-dicarboxylic acidPyridine-2,5-dicarboxylic acidProlyl 4-hydroxylase- (Potent inhibitor)[3]
5-Acyl Sulfonamide Pyridine(Specific derivatives in reference)Prolyl 4-hydroxylase- (More potent than parent)[2]
N-Oxaloglycine DerivativeN-OxaloglycineProlyl 4-hydroxylase- (Competitive inhibitor)[4]
3-Chloro-phenyl Pyridine{[5-(3-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl esterHIF-1α prolyl hydroxylase- (Disclosed as inhibitor)[5]

Note: Direct IC50 values for a series of this compound derivatives are not available in the public domain for a head-to-head comparison. The table illustrates the potential of the broader pyridine class as P4H inhibitors.

Structure-Activity Relationship (SAR) Insights

  • Carboxylic Acid Groups are Crucial: The presence of carboxylic acid groups, particularly at the 2- and 5-positions of the pyridine ring, is a common feature of potent inhibitors, suggesting they mimic the 2-oxoglutarate co-substrate.[3]

  • Substitution at the 5-Position Modulates Activity: The 5-position of the pyridine ring appears to be a key site for modification to enhance potency and selectivity.[2]

  • Chlorine Substitution: The introduction of a chlorine atom, as seen in the 3-chloro-phenyl derivative, is a viable strategy for developing P4H inhibitors, likely by influencing binding interactions within the active site.[5]

Experimental Protocols for Evaluating P4H Inhibitors

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key experiments in the evaluation of this compound derivatives as P4H inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of enzyme inhibitors.

Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.

Protocol 1: In Vitro Prolyl 4-Hydroxylase Activity Assay (Continuous Fluorometric Assay)

This protocol describes a continuous assay to measure P4H activity, which is adaptable for high-throughput screening of inhibitors.[1]

Principle: This assay is based on the use of a (2S,4S)-4-fluoroproline (flp)-containing peptide substrate. P4H converts flp to (2S)-4-ketoproline and releases inorganic fluoride. The fluoride ion concentration is continuously monitored using a fluoride ion-selective electrode.

Materials:

  • Recombinant human prolyl 4-hydroxylase 1 (P4H1)

  • (2S,4S)-4-fluoroproline containing peptide substrate (e.g., a synthetic peptide mimicking a collagen sequence)

  • α-ketoglutarate

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • HEPES buffer (pH 7.5)

  • Fluoride ion-selective electrode

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, FeSO₄, and ascorbic acid at their optimal concentrations.

  • Add the P4H enzyme to the reaction mixture.

  • To test for inhibition, add the this compound derivative at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature. A control reaction should be run with the vehicle (e.g., DMSO) alone.

  • Initiate the reaction by adding the flp-containing peptide substrate.

  • Immediately begin monitoring the change in fluoride ion concentration over time using the fluoride ion-selective electrode.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition

Principle: By measuring the initial reaction rates at varying concentrations of both the substrate (or co-substrate) and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined using graphical methods like the Lineweaver-Burk plot.

Procedure:

  • Set up a series of P4H activity assays as described in Protocol 1.

  • For each inhibitor concentration (including a zero-inhibitor control), vary the concentration of one substrate (e.g., α-ketoglutarate) while keeping the other substrates at a constant, saturating concentration.

  • Measure the initial reaction rates for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the pattern of the lines to determine the mechanism of inhibition. For example, lines intersecting on the y-axis indicate competitive inhibition with respect to the varied substrate.

Visualizing the Inhibition Mechanism

The following diagram illustrates the concept of competitive inhibition, a common mechanism for substrate-mimicking inhibitors.

Competitive_Inhibition cluster_Enzyme Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Competitive Inhibitor (this compound derivative) Inhibitor->Enzyme Competes for active site

Caption: Schematic of competitive inhibition at the enzyme's active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for metalloenzymes like prolyl 4-hydroxylase. The insights from related pyridine derivatives suggest that strategic modifications to this core can lead to potent and selective inhibitors. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on the synthesis and systematic screening of a library of this compound derivatives with diverse substitutions to build a comprehensive SAR. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic agents for a range of diseases.

References

A Comparative Analysis of the Synthetic Utility of 3-Chloro-4-hydroxypyridine and Other Pyridone Isomers in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and process development, the pyridine scaffold remains a cornerstone for the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among the functionalized pyridines, chlorohydroxypyridines and their pyridone tautomers serve as exceptionally versatile building blocks. This guide provides an in-depth technical comparison of the synthetic utility of 3-chloro-4-hydroxypyridine against other isomeric pyridones, offering field-proven insights and experimental data to inform strategic decisions in synthetic route design.

Understanding the Landscape: Electronic Properties and Tautomerism of Chlorinated Pyridones

The reactivity of hydroxypyridines is intrinsically linked to their tautomeric equilibrium with the corresponding pyridones. For 2- and 4-hydroxypyridines, the equilibrium heavily favors the pyridone form, a consequence of the amide-like stability and aromaticity of the pyridone ring.[1][2] In contrast, 3-hydroxypyridine predominantly exists in the hydroxy form. The introduction of a chlorine atom further modulates the electronic landscape of the ring, influencing its susceptibility to nucleophilic and electrophilic attack, as well as its performance in transition metal-catalyzed cross-coupling reactions.

The position of the chloro and hydroxyl/oxo groups dictates the electronic distribution within the pyridine ring. In this compound, the chlorine atom at the 3-position acts as an electron-withdrawing group, influencing the reactivity of the adjacent positions. This unique substitution pattern confers distinct chemical properties that are of interest in various synthetic applications.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the functionalization of electron-deficient aromatic rings, such as pyridines. The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom, with the order of reactivity generally being 4 > 2 > 3.[3]

For this compound, direct nucleophilic displacement of the chlorine atom is challenging due to its position. However, the pyridone tautomer can be activated under specific conditions. In contrast, 2-chloro and 4-chloro pyridone derivatives are more susceptible to SNAr at the carbon bearing the halogen.

A notable strategy for the functionalization of 3-chloropyridine derivatives involves the generation of a highly reactive 3,4-pyridyne intermediate. This approach allows for regioselective addition of nucleophiles at the 4-position, followed by an electrophilic quench at the 3-position, leading to a variety of 3,4-disubstituted pyridines.[3][4]

Experimental Protocol: Regioselective Difunctionalization of a 3-Chloropyridine Derivative via a 3,4-Pyridyne Intermediate

This protocol is adapted from a procedure for the regioselective difunctionalization of 3-chloro-2-ethoxypyridine, which serves as a model for the reactivity of the 3-chloropyridine core.[3]

Materials:

  • 3-Chloro-2-ethoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide)

  • Electrophile (e.g., trimethylsilyl chloride, TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • Lithiation: To a solution of 3-chloro-2-ethoxypyridine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Transmetalation: Add a solution of the arylmagnesium bromide (1.2 mmol) in THF to the reaction mixture at -78 °C.

  • Pyridyne Formation: Warm the reaction mixture to room temperature and then heat to 75 °C in a sealed tube for 1-2 hours.

  • Nucleophilic Addition and Electrophilic Quench: Cool the mixture to room temperature and add the electrophile (1.5 mmol). Stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality: The regioselective lithiation at the 4-position is directed by the ethoxy group at the 2-position. Subsequent transmetalation and elimination generate the 3,4-pyridyne. The regioselectivity of the nucleophilic addition is governed by the electronic and steric factors of the pyridyne intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. The performance of chloropyridinols in these reactions is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the use of specialized ligands and optimized reaction conditions has enabled the efficient coupling of these substrates.

Table 1: Comparative Performance of Chloropyridinols in a Model Suzuki-Miyaura Coupling Reaction

EntryPyridone SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275[5][6]
22-Chloro-3-hydroxypyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001282[5][6]
32-Chloro-5-hydroxypyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285[5][6]

Note: The yields are representative and can vary based on the specific reaction conditions and the nature of the boronic acid.

The data suggests that while this compound is a viable substrate for Suzuki-Miyaura coupling, other isomers may offer slightly higher yields under similar conditions. The choice of ligand is crucial for achieving high efficiency, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[5][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). If using a solid precatalyst and ligand, add them at this stage.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond, which is often the rate-limiting step. The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to N-aryl pyridones, which are important motifs in many pharmaceutical compounds. Similar to the Suzuki coupling, the success of this reaction with chloropyridines relies heavily on the catalyst system.

Table 2: Comparative Performance of Chloropyridinols in a Model Buchwald-Hartwig Amination Reaction

EntryPyridone SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001870[7][8][9][10]
22-Chloro-3-hydroxypyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001878[7][8][9][10]
32-Chloro-5-hydroxypyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001881[7][8][9][10]

Note: The yields are representative and can vary based on the specific reaction conditions and the nature of the amine.

The trends observed in the Buchwald-Hartwig amination are similar to those in the Suzuki coupling, with this compound being a competent substrate, though other isomers may provide slightly better yields. The use of highly active catalyst systems, such as those employing biarylphosphine ligands like XPhos, is often necessary for efficient coupling of aryl chlorides.

Visualizing the Synthetic Pathways

To better illustrate the key transformations discussed, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation HNR2 Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Product Reductive Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Development

The strategic functionalization of pyridone scaffolds is a key element in the design of novel therapeutic agents. This compound and its isomers serve as valuable starting materials for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents.

For example, the 3-hydroxy-4-pyridone moiety is a well-known bidentate chelating agent for various metals and is a key pharmacophore in several approved drugs, such as the HIV integrase inhibitor dolutegravir.[11] The ability to introduce diverse substituents onto the pyridone ring via the reactions discussed above allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion: A Strategic Choice of Building Block

The synthetic utility of this compound is well-established, offering a unique platform for the synthesis of functionalized pyridines. While it may exhibit slightly lower reactivity in some palladium-catalyzed cross-coupling reactions compared to its 2-chloro isomers, its distinct electronic properties and potential for regioselective functionalization via pyridyne intermediates make it a valuable tool in the synthetic chemist's arsenal. The choice between this compound and other pyridone isomers will ultimately depend on the specific synthetic target, the desired substitution pattern, and the overall synthetic strategy. A thorough understanding of the comparative reactivity and the available synthetic methodologies, as outlined in this guide, is crucial for making informed decisions in the design and execution of efficient and robust synthetic routes for the discovery and development of new medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring the safety and success of the entire research lifecycle. 3-Chloro-4-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its classification as a halogenated organic compound necessitates a rigorous and informed approach to its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific best practices to manage its waste stream effectively.

Core Principle: Hazard-Based Waste Segregation

The foundational step in the proper disposal of any chemical is understanding its intrinsic hazards. This compound is an irritant and a halogenated organic compound, which dictates its entire disposal pathway.

  • Primary Hazards: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion is harmful.[3] These properties demand stringent handling protocols to prevent personnel exposure.

  • Chemical Classification: As a chlorinated pyridine derivative, this compound falls under the regulatory category of Halogenated Organic Waste .[4] This classification is critical because co-mingling it with other waste streams, such as non-halogenated solvents or aqueous waste, can create dangerous reactions and violate hazardous waste regulations. Halogenated wastes require specific disposal technologies, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases.[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any form—pure, in solution, or as waste—the appropriate PPE must be worn. This is a self-validating system; proper PPE is the first and most critical control to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[2][6]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect from skin contact.[7]

  • Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be required, in accordance with your institution's respiratory protection program.[6]

Standard Disposal Protocol for Chemical Waste

This protocol applies to residual amounts of the chemical, contaminated consumables (e.g., weigh boats, wipes), and solutions containing this compound.

Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container, typically made of high-density polyethylene (HDPE). The container must have a tightly sealing lid to prevent the escape of vapors.[6][7]

Step 2: Label the Container Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, affix a "Hazardous Waste" label. The label must include:

  • The full chemical name: "Waste this compound"

  • The hazard characteristics: "Irritant," "Halogenated Organic"

  • An accurate list of all components and their approximate concentrations.

Step 3: Collect and Segregate Waste

  • Carefully transfer waste solid or solutions into the designated container.

  • Crucially, do not mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers. [4][6] Incompatible materials can lead to exothermic reactions, gas generation, or container pressurization.

  • Keep the container closed at all times, except when adding waste.

Step 4: Storage and Final Disposal Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6][7] This area should be away from heat sources and incompatible chemicals. Once the container is full or you are finished with the process, arrange for pickup by your institution's Environmental Health & Safety (EHS) office for final disposal at a licensed hazardous waste treatment facility.

ParameterGuidelineRationale & Authoritative Source
Chemical Class Halogenated Organic CompoundContains a carbon-chlorine bond, dictating a specific, high-temperature incineration disposal route.[4][8]
Primary Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory IrritationDictates required PPE and immediate first-aid measures in case of exposure.[1][2]
Waste Container Tightly sealed, chemically compatible material (e.g., HDPE).Prevents release of the chemical and avoids degradation of the container itself.[6][7]
Waste Label "Hazardous Waste," "Halogenated Organics," with all constituents listed.Ensures regulatory compliance and informs all personnel handling the waste of its contents and dangers.[7]
Disposal Method Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).Required for the complete and environmentally sound destruction of halogenated organic compounds.[4][5]
Incompatibilities Strong oxidizing agents, strong acids.Prevents potentially violent chemical reactions within the waste container.[6]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill Response (<1 gram, contained in a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Containment: Prevent the spread of the solid. Do not use water.

  • Collection: Gently sweep or wipe up the material with an inert absorbent material (e.g., sand, vermiculite).[9] Avoid creating dust.[3]

  • Disposal: Place the collected material and cleaning supplies into your designated halogenated waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Report: Inform your supervisor or EHS office of the incident.

Major Spill Response (>1 gram or any amount outside a fume hood)
  • EVACUATE: Immediately evacuate the area. Alert all nearby personnel.[7]

  • ISOLATE: Secure the area to prevent re-entry. Close the laboratory doors.

  • ALERT: Call your institution's emergency number or EHS office immediately.[7] Provide details on the chemical spilled, the amount, and the location.

  • Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.

Personnel Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for managing this compound from generation to disposal, including emergency actions.

G Disposal & Spill Workflow for this compound start Chemical Use Generates Waste OR Spill Occurs routine Routine Waste Generation start->routine Standard Procedure spill Accidental Spill start->spill Emergency Event ppe1 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) routine->ppe1 spill_size Assess Spill Size & Location spill->spill_size segregate 2. Segregate into 'Halogenated Organic Waste' ppe1->segregate label_container 3. Use Labeled, Compatible Waste Container segregate->label_container store 4. Store Securely in Satellite Accumulation Area label_container->store ehs 5. Arrange EHS Pickup for Final Disposal store->ehs minor_spill Minor Spill (<1g, in fume hood) spill_size->minor_spill Small & Contained major_spill Major Spill (>1g or outside hood) spill_size->major_spill Large or Uncontained ppe2 1. Don PPE minor_spill->ppe2 evacuate 1. EVACUATE Area major_spill->evacuate collect_spill 2. Absorb with Inert Material ppe2->collect_spill dispose_spill 3. Place in Halogenated Waste Container collect_spill->dispose_spill decon 4. Decontaminate Area dispose_spill->decon report_minor 5. Report to Supervisor decon->report_minor isolate 2. ISOLATE & Secure Area evacuate->isolate alert 3. ALERT EHS / Emergency Services Immediately isolate->alert

Caption: Decision workflow for this compound waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a substance like 3-Chloro-4-hydroxypyridine can only be safely unlocked through a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. Our focus is not just on what to wear, but why each component is critical, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the specific threats posed by a chemical is the first principle of laboratory safety. While a comprehensive toxicological profile for this compound may be evolving, we can establish a robust safety protocol by analyzing its structural motifs—a chlorinated pyridine ring and a hydroxyl group—and referencing data from analogous compounds.

Safety Data Sheets (SDS) for related chemicals like 4-hydroxypyridine, 3-chloropyridine, and 4-chloro-3-hydroxypyridine reveal a consistent hazard profile that we must assume applies to our target compound. The primary risks include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Severe Skin and Eye Damage: Direct contact can cause skin irritation and serious, potentially irreversible, eye damage.[1][2][3] Some related compounds are even fatal upon skin contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4] For analogous compounds, inhalation can be fatal.

  • Combustibility: Upon heating, hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be released.[4]

This hazard profile dictates that our PPE strategy must provide a comprehensive barrier against oral, dermal, ocular, and respiratory exposure.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary PPE ControlSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, inhaled, or in contact with skin.Engineering Controls (Fume Hood), Respirator, Gloves, Lab Coat[1]
Skin Corrosion/Irritation Causes skin irritation upon contact.Chemical-Resistant Gloves, Lab Coat[1][3]
Serious Eye Damage/Irritation Causes serious, potentially permanent, eye damage or burns.Chemical Safety Goggles / Face Shield[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.Engineering Controls (Fume Hood), Respirator[1][4]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE approach is mandatory. All handling of this compound, especially in its solid, powdered form, must occur within a certified chemical fume hood to provide the primary layer of containment.[5] The following personal equipment is the essential secondary barrier.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is the recommended standard.[6]

    • Causality: The inner glove protects the skin in the event the outer glove is breached. Nitrile offers good resistance against a broad range of chemicals, including many solvents and bases.[7] The powder-free design is critical to prevent the aerosolization of the compound, which could then be inhaled.[6] Gloves should be changed immediately if contamination is suspected or after a maximum of one to two hours of use.

  • Eye and Face Protection: At a minimum, chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][8]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[7] Given the risk of "serious eye damage," goggles are essential to prevent particles from reaching the eyes.[1][2] When there is a significant risk of splashing (e.g., during dissolution of larger quantities), a full-face shield should be worn in addition to safety goggles.

  • Respiratory Protection: When handling the solid compound outside of a glovebox, a NIOSH-approved respirator is necessary.

    • Causality: The potential for respiratory irritation and acute toxicity via inhalation makes respiratory protection non-negotiable.[1] For weighing and handling the powder, which can be easily aerosolized, a filtering facepiece respirator (N95 or higher) may be sufficient within a fume hood. For larger quantities or in situations with potential for higher aerosolization, a powered air-purifying respirator (PAPR) should be considered.[6]

  • Body Protection: A long-sleeved, solid-front laboratory coat is required.

    • Causality: This protects personal clothing and underlying skin from contamination by dust or minor spills.[5] For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be utilized.

Operational Plan: Safe Donning, Doffing, and Disposal

A disciplined, step-by-step approach to PPE management is crucial to prevent cross-contamination. The integrity of your protection depends entirely on the procedure.

Step-by-Step PPE Protocol

A. Donning (Putting On) PPE:

  • Preparation: Ensure all work takes place within a designated and properly functioning chemical fume hood. Clear the workspace of any unnecessary items.

  • Body Protection: Don the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on your chemical safety goggles or face shield.

  • Hand Protection: Don the first pair of nitrile gloves. Tuck the cuffs of your lab coat sleeves into the gloves to create a seal.

  • Second Pair: Don the second (outer) pair of nitrile gloves, pulling them over the cuff of the first pair.

B. Doffing (Taking Off) PPE: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Body Protection: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in a designated area or place it in a labeled bag for laundering/disposal.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front. Place them in a designated area for decontamination.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 End Procedure Complete Doff6->End Start Start Handling Procedure Start->Don1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Disposal and Emergency Plans

A. Disposal of Contaminated PPE:

  • All disposable PPE, including both pairs of gloves and any disposable gowns or shoe covers, must be treated as hazardous waste.

  • Place all contaminated items immediately into a designated, sealed, and clearly labeled hazardous waste container.[8][9] Do not dispose of this material in standard laboratory trash.

B. Emergency Procedures for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[8]

By adhering to this comprehensive PPE and handling guide, researchers can confidently and safely work with this compound, ensuring that scientific discovery and personal safety advance hand in hand.

References

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